4-Aminobenzonitrile
Description
Historical Contexts and Paradigm-Shifting Discoveries in Photophysical Studies
The study of 4-aminobenzonitrile and its derivatives has been central to understanding a fundamental photophysical process known as intramolecular charge transfer (ICT). This field was largely spurred by the discovery of dual fluorescence in 4-(dimethylamino)benzonitrile (B74231) (DMABN) in polar solvents by Lippert and colleagues in the 1960s. mdpi.comscirp.org This observation was unusual because most molecules exhibit only a single fluorescence band.
The prevailing explanation for this phenomenon became the "Twisted Intramolecular Charge Transfer" (TICT) model, proposed by Grabowski and coworkers. mdpi.com The TICT model posits that upon photoexcitation, the molecule first reaches a locally excited (LE) state. In polar solvents, this can be followed by the twisting of the dimethylamino group relative to the benzonitrile (B105546) plane, leading to the formation of a highly polar charge-transfer state, which then emits at a longer wavelength (the "anomalous" fluorescence). mdpi.com
This compound (ABN) became a critical molecule for testing and refining the TICT model. Unlike DMABN, ABN generally does not exhibit dual fluorescence in solvents. mdpi.com According to computational studies, the TICT state in ABN lies at a much higher energy than the LE state and is therefore not significantly populated. mdpi.comnih.gov This difference in photophysical behavior between ABN and DMABN provided strong evidence supporting the structural requirements for the TICT process, specifically the role of the twisted amino group. mdpi.com
However, the TICT model has not been without its challengers, leading to paradigm-shifting discussions in the field. Alternative models such as the Planar Intramolecular Charge Transfer (PICT), Wagged Intramolecular Charge Transfer (WICT), and Rehybridized Intramolecular Charge Transfer (RICT) have been proposed to explain the observed dual fluorescence in aminobenzonitrile derivatives. acs.org Some studies have even suggested that the charge transfer in aminobenzonitriles does not necessarily require the twisting motion central to the TICT model, proposing that a planar ICT state could be involved. acs.org Further research has also explored the role of solute-solvent exciplex formation as an alternative explanation for the anomalous fluorescence. rsc.org
More recent investigations using advanced spectroscopic techniques and quantum chemical calculations continue to refine our understanding. Studies have explored the influence of low-lying πσ* states on the photophysics of aromatic nitriles, including ABN, and how these states can affect fluorescence yields at higher excitation energies. researchgate.net The formation of photoproducts during irradiation can also complicate the interpretation of photophysical measurements, a factor that must be carefully considered in experimental studies. researchgate.netacs.org The ongoing research into the photophysics of this compound and its analogues continues to be a fertile ground for new discoveries, challenging and refining our fundamental understanding of excited-state processes in molecules. acs.orgcapes.gov.br
Interactive Data Table: Key Concepts in Photophysical Studies of this compound
| Concept | Description | Relevance to this compound |
| Intramolecular Charge Transfer (ICT) | The transfer of an electron from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. | 4-ABN is a model system for studying ICT processes. |
| Twisted Intramolecular Charge Transfer (TICT) | A model for ICT where a twisted conformation of the molecule is formed in the excited state, leading to dual fluorescence. | The lack of dual fluorescence in 4-ABN provides evidence for the structural requirements of the TICT model. mdpi.comnih.gov |
| Locally Excited (LE) State | The initial excited state reached upon photoexcitation, before any significant structural relaxation or charge transfer occurs. | In 4-ABN, the LE state is the primary emitting state. mdpi.comnih.gov |
| Dual Fluorescence | The phenomenon of a molecule emitting light at two different wavelengths, corresponding to emission from two different excited states (e.g., LE and TICT states). | Observed in derivatives like DMABN, but generally not in 4-ABN itself. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminobenzonitrile | |
|---|---|---|
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InChI |
InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2 | |
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InChI Key |
YBAZINRZQSAIAY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1C#N)N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H6N2 | |
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DSSTOX Substance ID |
DTXSID0061240 | |
| Record name | Benzonitrile, 4-amino- | |
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Molecular Weight |
118.14 g/mol | |
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Physical Description |
Off-white crystalline powder; Slightly soluble in water; [MSDSonline] | |
| Record name | 4-Aminobenzonitrile | |
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Vapor Pressure |
0.00887 [mmHg] | |
| Record name | 4-Aminobenzonitrile | |
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CAS No. |
873-74-5 | |
| Record name | 4-Aminobenzonitrile | |
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| Record name | 4-Aminobenzonitrile | |
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| Record name | Benzonitrile, 4-amino- | |
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| Record name | P-AMINOBENZONITRILE | |
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Synthetic Methodologies for 4 Aminobenzonitrile and Its Derivatives
Classical and Contemporary Synthetic Pathways
The synthesis of 4-aminobenzonitrile, a valuable intermediate in organic synthesis, can be achieved through a variety of classical and contemporary chemical transformations. These methods involve the strategic manipulation of functional groups on the benzene (B151609) ring, leading to the desired product. The selection of a particular synthetic route often depends on factors such as the availability of starting materials, desired purity, and scalability.
Ammonolysis Approaches
Ammonolysis represents a direct method for introducing an amino group onto an aromatic ring. This approach typically involves the displacement of a leaving group, such as a halogen, by ammonia (B1221849) or an ammonia equivalent.
One common method involves the reaction of 4-chlorobenzonitrile (B146240) with ammonia water in the presence of a base like sodium hydroxide (B78521) and a solvent such as ethanol (B145695). bloomtechz.combloomtechz.com The reaction proceeds at room temperature, offering a relatively mild pathway to this compound. bloomtechz.combloomtechz.com Another variation of this approach is the ammonolysis of 4-fluoro-2-trifluoromethylbenzonitrile with liquid ammonia in ethanol under elevated temperature and pressure to produce 4-amino-2-trifluoromethylbenzonitrile. google.com This highlights the utility of ammonolysis for synthesizing substituted aminobenzonitrile derivatives.
Table 1: Ammonolysis Approaches to this compound and Derivatives
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chlorobenzonitrile | Ammonia water, NaOH, Ethanol | Room temperature, 24 hours | This compound | Not specified | bloomtechz.combloomtechz.com |
| 4-Fluoro-2-trifluoromethylbenzonitrile | Liquid ammonia, Ethanol | 120-122°C, 8-10 hours | 4-Amino-2-trifluoromethylbenzonitrile | Not specified | google.com |
Cyanation Reactions of Precursors
The introduction of a nitrile group onto a pre-existing aniline (B41778) or a derivative thereof is a widely employed strategy for synthesizing this compound. This can be achieved through various cyanation methods.
A classical approach involves the diazotization of an amino group followed by a Sandmeyer reaction with a cyanide salt. More contemporary methods often utilize transition metal-catalyzed reactions. For instance, the palladium-catalyzed cyanation of aryl halides offers a versatile route. 4-Bromoaniline can be converted to this compound in high yield using a palladium catalyst in a recyclable solvent system. scribd.com Photochemical cyanation provides an alternative, milder method where 4-chloroaniline (B138754) can be converted to this compound upon irradiation in the presence of potassium cyanide. rsc.org
Furthermore, the cyanation of bromoaniline derivatives can be achieved using copper cyanide (CuCN) in a nucleophilic substitution reaction, although this may require harsher conditions such as refluxing in DMF. A palladium-catalyzed tandem ortho-C-H-amination followed by ipso-cyanation of iodoarenes has also been developed for the regiospecific synthesis of 2-aminobenzonitriles. nih.govacs.orgresearchgate.net
Table 2: Cyanation Reactions for the Synthesis of Aminobenzonitriles
| Precursor | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromoaniline | Pd catalyst, NaCN, t-Bu3P, MeCN/THF | Mild conditions | This compound | 99% | scribd.com |
| 4-Chloroaniline | KCN, MeCN/water | UV irradiation (310 nm), 15 hours | This compound | 62% | rsc.org |
| 4-Bromo-2,6-difluoroaniline | CuCN, DMF | Reflux, 24 hours | 4-Amino-3,5-difluorobenzonitrile | 42% | |
| Iodoarenes | Pd catalyst, Norbornene, K4[Fe(CN)6]·3H2O | Not specified | 2-Aminobenzonitriles | Not specified | researchgate.net |
Amination Protocols involving Halobenzonitriles
The direct amination of halobenzonitriles provides a straightforward route to aminobenzonitriles. This transformation is often accomplished through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.
The reaction of 4-chlorobenzonitrile with an amine, such as 4-methoxyaniline, in the presence of a base like potassium carbonate and a polar aprotic solvent like DMF, is a common SNAr method. More advanced protocols, such as the Buchwald-Hartwig amination, utilize palladium catalysts to couple aryl halides with amines under milder conditions. For instance, the reaction of 4-halobenzonitriles with primary anilines can be achieved at 80°C in the presence of a palladium catalyst and sodium tert-butoxide. cmu.edu Lithium N,N-dialkylaminoborohydrides have also been shown to effect the amination of 2-halobenzonitriles through a tandem SNAr amination-reduction mechanism. researchgate.net
Table 3: Amination of Halobenzonitriles
| Halobenzonitrile | Amine | Catalyst/Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Chlorobenzonitrile | 4-Methoxyaniline | K2CO3, DMF | 80–120°C | 4-((4-Methoxyphenyl)amino)benzonitrile | >90% | |
| Halobenzonitriles | Primary anilines | Pd catalyst, NaOt-Bu | 80°C | N-Aryl-4-aminobenzonitriles | Not specified | cmu.edu |
| 2-Halobenzonitriles | Lithium N,N-dialkylaminoborohydrides | Not specified | Not specified | (N,N-Dialkylamino)benzylamines | Good to excellent | researchgate.net |
Reduction of Nitrobenzonitrile Analogues
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a key method for preparing this compound from 4-nitrobenzonitrile (B1214597). A variety of reducing agents and catalytic systems can be employed for this purpose.
Catalytic hydrogenation is a widely used method, with catalysts such as palladium on tin oxide-antimony oxide (Pd/SnO2-Sb2O3) being effective. guidechem.com Other catalytic systems include iron(III) chloride with hydrazine (B178648) hydrate (B1144303) and activated carbon, which provides excellent yields and purities. oup.com Nanoparticle catalysts, such as those deposited in porous membranes, can selectively reduce the nitro group in the presence of other reducible functionalities like the cyano group. nih.gov Iron catalysts have also been shown to be effective for the chemoselective reduction of nitro compounds. rsc.org The reduction can also be carried out using sodium borohydride (B1222165) in the presence of a suitable catalyst. unimi.it
Table 4: Reduction of 4-Nitrobenzonitrile
| Reducing Agent/Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H2, Pd/SnO2-Sb2O3 | Not specified | This compound | Not specified | guidechem.com |
| Hydrazine hydrate, FeCl3·6H2O, Active carbon | Reflux in methanol (B129727) | This compound | 91.5% | oup.com |
| Sodium borohydride, Nanoparticle catalyst | Not specified | This compound | Not specified | nih.gov |
| Triethoxysilane, Iron catalyst | 80°C in MeCN | This compound | 65% | rsc.org |
| Hydrazine, Co-Co2B nanocomposites | Not specified | This compound | 70% | rsc.org |
Dehydration Reactions of Aminobenzamide
The dehydration of a primary amide group is a direct method to form a nitrile. This approach can be applied to the synthesis of this compound from 4-aminobenzamide (B1265587).
Various dehydrating agents can be used for this transformation, including phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), and thionyl chloride (SOCl2). orgoreview.commasterorganicchemistry.com A patented method describes the dehydration of 4-aminobenzamide in toluene (B28343) using thionyl chloride. patsnap.com However, these strong dehydrating agents can sometimes react with the amino group. chemicalbook.com To circumvent this, specific reagents have been developed for the selective dehydration of aminobenzamides. For instance, phenylphosphonic dichloride in pyridine (B92270) has been shown to selectively dehydrate 2-aminobenzamide (B116534) to 2-aminobenzonitrile (B23959) in high yield, while the 3- and 4-isomers did not yield the corresponding nitriles under the same conditions. chemicalbook.comchemdad.comresearchgate.net More recently, palladium(II) catalysts in the presence of Selectfluor have been reported for the efficient and chemoselective dehydration of primary amides to nitriles, tolerating a wide range of functional groups. acs.org
Table 5: Dehydration of Aminobenzamides
| Starting Material | Dehydrating Agent/Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Aminobenzamide | Thionyl chloride, Toluene | 90-100°C | This compound | Not specified | patsnap.com |
| 2-Aminobenzamide | Phenylphosphonic dichloride, Pyridine | 60°C, 24 hours | 2-Aminobenzonitrile | 96% | chemicalbook.comchemdad.com |
| 4-Methoxybenzamide | Pd(OAc)2, Selectfluor | Not specified | 4-Methoxybenzonitrile | Excellent | acs.org |
Aromatic Amination Reactions under Catalysis
Modern catalytic methods have enabled the direct amination of aromatic C-H bonds, offering a more atom-economical approach to the synthesis of aminobenzonitriles. These reactions typically involve a transition metal catalyst that facilitates the formation of a carbon-nitrogen bond.
While direct C-H amination of benzonitrile (B105546) at the 4-position is challenging, related transformations have been reported for the synthesis of aminobenzonitrile derivatives. For example, a palladium-catalyzed dehydrogenative aromatization has been used to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and various amines. frontiersin.org Although not a direct synthesis of this compound itself, this demonstrates the potential of catalytic amination in constructing related structures. Another example is the palladium-catalyzed tandem ortho-C-H-amination/ipso-cyanation of iodoarenes, which provides a regiospecific route to 2-aminobenzonitriles. nih.govacs.org
Table 6: Catalytic Aromatic Amination for Aminobenzonitrile Derivatives
| Starting Material | Amine Source | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 2,3-Dihydroquinolin-4(1H)-one | Various amines | Pd(OAc)2, Cu(OAc)2, 1,10-phenanthroline | 4-Aminoquinolines | frontiersin.org |
| Iodoarenes | N-Benzoyloxyamine | Pd catalyst, Norbornene | 2-Aminobenzonitriles | acs.org |
Innovations in Sustainable and Green Synthesis of Aminobenzonitriles
The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of toxic substances, are increasingly guiding the synthesis of aminobenzonitrile derivatives. mdpi.comresearchgate.net This shift has led to the adoption of innovative technologies that offer environmentally friendly alternatives to conventional methods. mdpi.com
Microwave-Promoted and Solvent-Free Condensation Reactions
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, offering significant advantages such as dramatically reduced reaction times, increased yields, and enhanced product purity. tandfonline.comresearchgate.net This technique is particularly effective for condensation reactions involving aminobenzonitriles to produce a variety of heterocyclic derivatives, often under solvent-free conditions which further minimizes environmental impact. frontiersin.orgresearchgate.net
The Friedländer annulation, a classic method for synthesizing quinolines, has been successfully adapted using microwave irradiation. For instance, the reaction of o-aminonitriles with cyclic ketones, catalyzed by zinc chloride, yields novel pyrazolo[3,4-b] researchgate.netnaphthyridin-5-amines with good yields. nih.gov This microwave-assisted approach is noted for being environmentally friendly, offering a simple work-up procedure and broad applicability. nih.gov
Solvent-free, microwave-promoted reactions are particularly noteworthy. A one-pot, three-component reaction of 2-aminobenzonitrile, an orthoester, and ammonium (B1175870) acetate (B1210297) under microwave irradiation produces 2-alkyl-4-aminoquinazolines in high yields (82-89%) within minutes, a significant improvement over conventional heating methods that require longer reaction times (30-80 minutes). tandfonline.comfrontiersin.org Similarly, the reaction of ortho-aminobenzonitrile with various arylnitriles in the presence of a catalytic amount of potassium tert-butoxide under solvent-free microwave conditions yields 2-substituted 4-aminoquinazolines with yields up to 93%. researchgate.net These methods highlight the efficiency and environmental benefits of combining microwave heating with solventless conditions. researchgate.net
The following table summarizes selected microwave-assisted condensation reactions for the synthesis of aminobenzonitrile derivatives:
Table 1: Microwave-Promoted Synthesis of Aminobenzonitrile Derivatives| Reactants | Catalyst/Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzonitrile, Acyl chlorides | Yb(OTf)₃ | Solvent-free, MW (200 W), 6 min, 80 °C | 2-Functionalized 4(3H)-quinazolines | 61-72% | arkat-usa.org |
| 2-Aminobenzonitrile, Orthoesters, Ammonium acetate | None | Solvent-free, MW, 5-7 min | 2-Alkyl-4-aminoquinazolines | 82-89% | tandfonline.comfrontiersin.org |
| o-Aminobenzonitrile, Arylnitriles | Potassium tert-butoxide | Solvent-free, MW | 2-Substituted 4-aminoquinazolines | Up to 93% | researchgate.net |
| Substituted 2-aminobenzonitriles, Ketones | ZnCl₂ | Solvent-free, MW, 90-120 min, 90-150 °C | 4-Aminoquinoline (B48711) derivatives | Up to 95% | mdpi.com |
| 2-Aminobenzonitriles, Malononitrile, Benzaldehydes | Alum (AlK(SO₄)₂·12H₂O) | Methanol, MW | Imidazo[1,2-a]pyrimidine-3-carbonitriles | High | jsynthchem.com |
Visible Light Photoreduction Techniques
The reduction of nitroaromatics to their corresponding amines is a fundamental industrial process. researchgate.net Visible light-driven photocatalysis offers a green and sustainable alternative to traditional reduction methods, which often rely on harsh conditions and expensive noble-metal catalysts. researchgate.net The reduction of 4-nitrobenzonitrile to this compound is a key application of this technology.
Various photocatalytic systems have been developed for the selective reduction of nitroarenes. Earth-abundant plasmonic nano-photocatalysts, such as chalcopyrite (CuFeS₂), have shown excellent reaction rates for the selective hydrogenation of nitroaromatics using only solar light as an energy input. researchgate.net This catalyst effectively reduces 4-nitrobenzonitrile with high selectivity. researchgate.net The mechanism involves the combined action of hot holes and photothermal effects. researchgate.net
Other studies have explored photocatalysts like Eosin Y in the presence of a sacrificial electron donor such as triethanolamine (B1662121) (TEOA). rsc.org While this system has been demonstrated for the reduction of various nitro-aromatic compounds, the reduction of 2-nitrobenzonitrile (B147312) resulted in 2-aminobenzamide, indicating that the nitrile group can also be reactive under certain photocatalytic conditions. acs.org Another approach involves catalysts like Au/SiO₂-shell/Fe₃O₄-core, which have been used for the reduction of nitroaromatics like 4-nitrophenol (B140041) and 4-nitroaniline (B120555) in aqueous solutions with sodium borohydride, suggesting potential applicability for 4-nitrobenzonitrile reduction. acs.org
The following table presents findings from research on the photocatalytic reduction of 4-nitrobenzonitrile and related compounds.
Table 2: Visible Light Photoreduction of Nitroarenes to Anilines| Substrate | Photocatalyst | Reductant/Donor | Conditions | Product | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Nitrobenzonitrile | CuFeS₂ nanocrystals | Hydrazine | Visible light | This compound | High selectivity | researchgate.net |
| 4-Nitrobenzonitrile | None (Metal-free) | Hydrazine hydrate | 1,4-Dioxane (B91453), 100 °C | This compound | 92% Yield | researchgate.net |
| 4-Nitrobenzonitrile | Eosin Y (1 mol%) | Triethanolamine (TEOA) | H₂O/EtOH, Green LEDs (520 nm) | This compound | - | rsc.org |
| Nitrobenzene | TiO₂ | Methanol or 2-Propanol | UV irradiation, aqueous slurry | Aniline | High Yield | qualitas1998.net |
| 4-Nitrophenol | Ag/TiO₂ | NaBH₄ | Visible light | 4-Aminophenol | - | bu.edu.eg |
Environmental Considerations and Waste Stream Management in Aminobenzonitrile Synthesis
The production of aminobenzonitriles, while essential, raises environmental concerns due to the nature of the chemical processes involved. Traditional synthesis methods can generate significant waste streams that require careful management. For example, older methods involving the cyanation of haloanilines use highly toxic cyanides, leading to hazardous wastewater that is difficult to treat. The reduction of nitrobenzonitriles, another common route, can also produce environmentally problematic by-products.
Waste management in nitrile synthesis involves several key areas:
Aqueous Waste: Process water and aqueous extractions can contain unreacted starting materials, by-products, and salts. This stream must be neutralized and treated to remove organic and inorganic contaminants before discharge.
Solvent Waste: Organic solvents used in reactions and purification steps constitute a significant waste stream. Where possible, solvent-free methods are preferred. researchgate.net When solvents are necessary, recycling and recovery are crucial to minimize waste and reduce costs.
Solid Waste: This includes spent catalysts, filtration aids, and solid by-products. Heterogeneous catalysts that can be easily separated and recycled are advantageous from a waste reduction perspective. jsynthchem.com
Nitrile-Containing Waste: Any waste containing nitrile compounds, such as from nitrile glove production or unreacted materials, must be handled with care. happenventures.com Technologies like pyrolysis are being explored for the sustainable management of nitrile-based waste, converting it into valuable products like bio-oil and char, thus reducing landfill dependency and recovering energy. researchgate.netmdpi.comacs.org
The lifecycle of materials used in the synthesis process, such as nitrile gloves for personal protection, also contributes to the environmental impact. happenventures.com Promoting resource efficiency and waste minimization through recycling and innovative disposal methods like devulcanization for nitrile rubber are important components of a comprehensive environmental strategy. happenventures.comresearchgate.net
Advanced Spectroscopic and Crystallographic Investigations of 4 Aminobenzonitrile
Vibrational Spectroscopic Characterization
Vibrational spectroscopy serves as a powerful tool for elucidating the structural and dynamic properties of 4-ABN. Various techniques have been employed to probe its vibrational modes in different environments.
Time-Resolved Resonance Raman Spectroscopy for Excited State Analysis
Time-resolved resonance Raman (TRRR) spectroscopy has been instrumental in characterizing the locally excited (LE) state of 4-ABN. Studies have revealed characteristic frequency shifts of several vibrational modes upon excitation from the ground state. acs.orgacs.orghku.hk These shifts indicate a planar structure for the LE state, a departure from the pyramidal conformation of the ground state. acs.orgacs.orghku.hk Specifically, the phenyl ring expands, and the C-N bond between the phenyl ring and the amino group shortens in the LE state. acs.orgacs.orghku.hk
A notable observation is the downshift in frequency of the ring C-C stretching mode and a significant downshift of approximately 30 cm⁻¹ for the C≡N stretching mode. acs.orgacs.orghku.hk This suggests a partial charge transfer from the lone pair orbital of the amino nitrogen to the π* orbital of the ring. acs.orgacs.orghku.hk These experimental findings are supported by ab initio calculations, which also predict a planar LE state structure for 4-ABN. acs.orgacs.orghku.hk
| Vibrational Mode | Ground State Frequency (cm⁻¹) | Excited State (LE) Frequency Shift | Structural Implication in LE State |
| Ring C-C Stretch | --- | Downshift | Phenyl ring expansion |
| C≡N Stretch | --- | ~30 cm⁻¹ downshift | Partial charge transfer |
| Amino Group | Pyramidal | Planar | Flattening along the inversion coordinate |
| Ph-N Bond | --- | --- | Shortening of the bond |
Surface-Enhanced Raman Spectroscopy (SERS) in Interfacial Studies
Surface-Enhanced Raman Spectroscopy (SERS) has been utilized to investigate the adsorption and interaction of 4-ABN on metallic nanostructures, such as silver nanoparticles. acs.org SERS studies reveal that 4-ABN can resonantly distribute the charge from its amino group, allowing the cyano group to interact strongly with the silver nanoparticles in both monolayer and multilayer formations. acs.org The appearance of non-totally symmetric vibrational bands in the SERS spectra, which are not intense in the normal Raman spectra of 4-ABN powder, provides evidence for charge transfer between the adsorbed molecule and the silver nanoparticles. acs.org The orientation of 4-aminobenzonitrile adsorbed on silver has also been a subject of Raman spectroscopic investigation. liverpool.ac.uk
Surface-Enhanced Infrared Absorption (SEIRA) Spectroscopy for Adsorption Phenomena
Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy complements SERS by providing insights into the adsorption behavior, particularly in multilayer systems. acs.org When 4-ABN is deposited from a nonpolar solvent like n-heptane, SEIRA spectra of the multilayer show a strong interaction with the silver nanoparticles, as evidenced by shifts in the cyano stretching frequency. acs.org This is in contrast to its isomers, such as 3-aminobenzonitrile, which show limited interaction under similar conditions. acs.org The combination of SERS and SEIRA allows for a comprehensive understanding of how 4-ABN interacts with metal surfaces, from the initial monolayer to subsequent layers. acs.org
| Spectroscopic Technique | Key Finding for 4-ABN |
| SERS | Evidence of charge transfer and strong interaction of the cyano group with silver nanoparticles. acs.org |
| SEIRA | Strong interaction of multilayer 4-ABN with silver nanoparticles, particularly when deposited from nonpolar solvents. acs.org |
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for the structural characterization of 4-ABN. The IR spectrum of solid 4-ABN in a KBr matrix has been recorded to provide a baseline for its vibrational modes in the ground state. acs.org Furthermore, IR spectroscopy of 4-ABN cation clusters with argon (4ABN⁺-Arₙ) has been used to study the energetics of photoionization-induced migration of argon from the aromatic ring to the amino group. nih.gov These studies provide detailed information about the intermolecular potential energy surface and the influence of solvation on the molecule's structure and reactivity. nih.gov
Electronic Spectroscopy and Dynamics of Excited States
The electronic properties and the dynamics of the excited states of 4-ABN are crucial for understanding its photophysical behavior.
Transient Absorption Spectroscopy for Ultrafast Processes
Transient absorption spectroscopy is a powerful technique for probing the ultrafast processes that occur after photoexcitation. For 4-ABN in acetonitrile, the transient absorption spectrum exhibits a strong feature around 700 nm. aip.org This is consistent with the formation of a πσ* state following the initial excitation to the Lₐ (ππ) state. aip.org The rapid switch to the πσ state is predicted by TDDFT calculations and is a key step in the photophysics of aminobenzonitriles. aip.org In comparison with its derivative, 4-(dimethylamino)benzonitrile (B74231) (DMABN), which exhibits dual fluorescence in polar solvents, the study of 4-ABN's excited state absorption provides a valuable reference for understanding the intramolecular charge transfer (ICT) process. nih.govresearchgate.net The transient absorption spectrum of the locally excited (LE) state of 4-ABN has been obtained in acetonitrile, contributing to the broader understanding of charge transfer dynamics in this class of molecules. nih.govresearchgate.net
| Compound | Solvent | Transient Absorption Feature | Interpretation |
| This compound (4-ABN) | Acetonitrile | Strong absorption around 700 nm | Formation of the πσ* state from the initially excited Lₐ (ππ*) state. aip.org |
| 4-(Dimethylamino)benzonitrile (DMABN) | Acetonitrile | Decay of LE bands and rise of ICT bands | Intramolecular Charge Transfer (ICT) with a characteristic time of 4.1 ps. nih.gov |
Time-Resolved Fluorescence Spectroscopy for Emission Dynamics
Time-resolved fluorescence spectroscopy has been instrumental in understanding the excited-state dynamics of this compound (ABN). Unlike its derivative 4-(dimethylamino)benzonitrile (DMABN), ABN does not exhibit dual fluorescence. ru.nl Studies on jet-cooled ABN have reported on its laser-induced fluorescence (LIF) excitation and emission spectra, as well as its fluorescence lifetimes. researchgate.net The dispersed fluorescence following excitation to different energy levels in the S1 manifold has been examined, revealing strong Fermi resonances. researchgate.net
In polar solvents like acetonitrile, the photophysics of aminobenzonitriles can be complex. For instance, upon photoexcitation of DMABN in acetonitrile, a photoproduct, 4-(methylamino)benzonitrile (B1588828) (MABN), is formed. researchgate.net The fluorescence of this photoproduct overlaps with the locally excited (LE) state fluorescence of DMABN, which can complicate the interpretation of kinetic data from time-resolved fluorescence experiments. researchgate.net Photodegradation has also been observed for other related compounds, leading to multi-exponential decays and affecting the analysis of their fluorescence spectra. researchgate.net
The study of ABN and its complexes with solvents in supersonic jets provides further insights. The fluorescence of ABN solvent complexes shows a red-shift compared to the uncomplexed molecule. rsc.org The emission dynamics are influenced by the formation of intramolecular charge transfer (ICT) states. While the exact nature of the species responsible for the anomalous fluorescence in some aminobenzonitriles is still debated, it is established that the initial excitation populates the S2 state, which has a charge-transfer character. acs.org
Resonance Enhanced Multiphoton Ionization (REMPI) for Electronic Level Vibrational Structures
Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy is a powerful technique for probing the vibrational structures of electronic levels in molecules like this compound. By combining REMPI with time-of-flight (TOF) mass spectrometry, researchers can obtain detailed information about the electronic and vibrational states of ABN and its complexes. acs.org
The S1 ← S0 REMPI spectrum of jet-cooled ABN has been measured, providing insights into its electronic and infrared spectra. researchgate.net These studies have also been extended to van der Waals complexes of ABN with argon (Ar). nih.gov The REMPI-IR depletion spectroscopy of 4ABN-Ar has shown that the argon atom is located above the benzene (B151609) ring (π-bound), and this geometry is maintained upon electronic excitation. nih.gov
Two-color REMPI has been used to determine the band origin of the S1 ← S0 transition in ABN. sxu.edu.cn This technique, coupled with mass-analyzed threshold ionization (MATI) spectroscopy, has provided a precise ionization energy for ABN. researchgate.net The one-color two-photon ionization spectrum of ABN has also been recorded, revealing resonances of different vibrational levels of the same excited electronic state. mpg.de These experimental findings are well-supported by theoretical calculations. researchgate.net
Furthermore, REMPI studies on hydrogen-bonded complexes of ABN with water have identified the existence of two stable isomers where the water molecule binds to either the amino or the cyano group. researchgate.net This demonstrates the capability of REMPI to distinguish between different isomeric forms of molecular complexes.
Zero Electron Kinetic Energy (ZEKE) Photoelectron Spectroscopy for Cationic States
Zero Electron Kinetic Energy (ZEKE) photoelectron spectroscopy provides high-resolution information about the cationic states of molecules. For this compound, Pulsed Field Ionization (PFI)-ZEKE spectra have been measured for both the bare molecule and its 1:1 complex with water. rsc.org These experiments have allowed for the precise determination of the adiabatic ionization potentials of ABN and its water complex. researchgate.netrsc.org
The adiabatic ionization potential of ABN has been determined to be 66493 cm⁻¹. researchgate.netrsc.org For the ABN–H₂O complex where water acts as a proton donor to the amino group, the ionization potential is 62843 cm⁻¹. researchgate.netrsc.org The significant decrease in the ionization potential upon complexation indicates a much stronger hydrogen bond in the cationic ground state (D₀) compared to the neutral (S₀) and excited (S₁) states. rsc.org
The ZEKE spectra of ABN reveal active vibrations in the cation, including in-plane ring deformation, CC stretching, C–CN stretching, and CH bending motions. researchgate.net In the ABN–H₂O complex, a prominent progression of the intermolecular stretching mode is observed, which is consistent with the increased hydrogen bond strength in the cation. researchgate.netrsc.org The analysis of the intermolecular vibrations in the D₀ state has been aided by density functional theory calculations. rsc.org
The development of ZEKE spectroscopy has significantly advanced the study of molecular complexes in their cationic states, providing detailed insights into intermolecular interactions and structures upon ionization. researchgate.net
Thermochromic Absorption and Fluorescence Measurements for Excited State Dipole Moments
The excited state dipole moment (μe) of this compound has been determined using thermochromic measurements of its absorption and fluorescence spectra in various solvents. This method relies on the temperature-dependent shifts of the spectral bands, which are related to the solvent's permittivity and refractive index. researchgate.net
By studying the effect of temperature on the absorption and fluorescence spectra of ABN in 1,2-dichloroethane, researchers have determined the excited state dipole moment. researchgate.netepa.gov The analysis, based on the Bilot and Kawski theory, yielded a value of μe = 7.14 D for the S1 state of a free ABN molecule. researchgate.netepa.gov This value is in excellent agreement with the μe of 7.20 D obtained from Stark effect studies, which is considered a highly reliable method for determining dipole moments in the gas phase. researchgate.netepa.govaip.org
It is important to note that the dipole moments determined from thermochromic shifts in solution can differ from those measured in the gas phase due to solvent effects. For ABN, the values obtained from time-resolved microwave conductivity measurements in solvents like cyclohexane, benzene, and 1,4-dioxane (B91453) were significantly different. researchgate.netepa.gov
The thermochromic shift method provides a valuable tool for investigating the electronic properties of molecules in their excited states, complementing other gas-phase and solution-phase techniques. researchgate.net
Rotational Spectroscopy and Hyperfine Structure Analysis
Nuclear Quadrupole Coupling Constants (NQCCs) for Electronic Environment Probing
The rotational spectrum of this compound in the gas phase exhibits a rich hyperfine structure due to the presence of two chemically distinct nitrogen atoms, one in the amino group and one in the nitrile group. acs.orgacs.orgnih.gov The analysis of this hyperfine structure allows for the determination of the nuclear quadrupole coupling constants (NQCCs), which provide detailed information about the electronic environment of these nitrogen atoms. acs.orgnih.govresearchgate.net
Broadband microwave spectroscopy in the frequency range of 2–8.5 GHz has been employed to measure the rotational spectrum of ABN. acs.org The high resolution of this technique enables the resolution of the complex splitting patterns arising from the nuclear quadrupole coupling of both nitrogen nuclei. mpg.de The determined NQCCs for ABN have been compared to those of related molecules like benzonitrile (B105546) and dimethylaminobenzonitrile (DMABN). acs.org This comparison confirms the strong electron-donating effect of the amino group on the aromatic ring. acs.org
The NQCCs are sensitive to the hybridization and electron distribution around the quadrupolar nucleus. aip.org For the amino nitrogen in ABN, the quadrupole coupling constants have been determined as χaa = 2.34 MHz, χbb = 1.86 MHz, and χcc = -4.20 MHz. researchgate.net These values, along with the rotational constants, provide insights into the molecular geometry and electronic structure. researchgate.net The study of NQCCs is crucial for understanding chemical bonding and resonance effects in molecules. aip.org
Molecular Beam Studies and Time-of-Flight Mass Spectrometry of Aminobenzonitrile Complexes
Molecular beam techniques combined with time-of-flight (TOF) mass spectrometry are powerful tools for studying the formation and properties of this compound complexes in a solvent-free environment. acs.orgmpg.de In these experiments, ABN is seeded into a carrier gas and expanded into a vacuum, leading to the formation of clusters. mpg.de
TOF mass spectra of ABN have revealed the presence of not only the monomer but also dimers, trimers, and even tetramers. acs.org Complexes of the ABN dimer with water have also been identified. acs.org Interestingly, under certain experimental conditions, no complex of the ABN monomer with water was observed, highlighting the specificity of complex formation. acs.org
The combination of TOF mass spectrometry with ionization techniques like REMPI allows for the study of the vibrational structures of the electronic levels of these complexes. acs.org Furthermore, the photodissociation dynamics of mass-selected ABN⁺(H₂O)n clusters have been investigated using a tandem TOF mass spectrometer. researchgate.net These studies provide information on the binding energies of water molecules to the ABN cation. researchgate.net
Molecular beam studies have also been used to investigate hydrogen bonding in ABN complexes with alcohols like methanol (B129727) and ethanol (B145695). aip.org By using two-color REMPI and hole-burning spectroscopy, researchers have identified different isomers of the ABN-methanol complex, demonstrating the ability to probe specific solvation sites. aip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) spectroscopy of this compound dissolved in a solvent like deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, those attached to the benzene ring, typically appear as two doublets due to their coupling with adjacent protons. The two protons ortho to the amino group are chemically equivalent, as are the two protons ortho to the nitrile group. This results in an AA'BB' spin system, which often simplifies to a pair of doublets. The protons on the carbon adjacent to the electron-donating amino group are shielded and thus resonate at a lower chemical shift (upfield), while the protons on the carbon adjacent to the electron-withdrawing nitrile group are deshielded and appear at a higher chemical shift (downfield). chemicalbook.comrsc.orgrsc.orgrsc.org The amino group (-NH₂) protons usually appear as a broad singlet, and its chemical shift can be variable due to factors like concentration and temperature. rsc.orgrsc.org
¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (ortho to -NH₂) | ~6.65 | Doublet | ~8.8 |
| Aromatic H (ortho to -CN) | ~7.37-7.49 | Doublet | ~8.8 |
| Amino (-NH₂) | ~4.22-4.67 | Broad Singlet | N/A |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. chemicalbook.comrsc.orgrsc.orgrsc.org
Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR by detailing the carbon framework of this compound. Due to the molecule's symmetry, four distinct signals are expected for the aromatic carbons, in addition to the signal for the nitrile carbon. The carbon atom attached to the amino group (C-NH₂) is significantly shielded and appears at a high field (low ppm value). Conversely, the carbon atom of the nitrile group (C≡N) and the carbon atom to which it is attached (C-CN) are deshielded and resonate at lower fields (higher ppm values). rsc.orgrsc.org The remaining aromatic carbons show intermediate chemical shifts.
¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-NH₂ | ~150.4-150.8 |
| C (ortho to -NH₂) | ~114.4-114.5 |
| C (ortho to -CN) | ~133.4-133.7 |
| C-CN | ~99.5-100.1 |
| C≡N | ~120.3-120.4 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. rsc.orgrsc.org
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
X-ray Diffraction Analysis of this compound and its Solid-State Forms
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, providing insights into crystal packing, intermolecular interactions, and phase transitions.
Selected Crystallographic Data for this compound at 200 K
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2382(6) |
| b (Å) | 5.4770(4) |
| c (Å) | 16.040(2) |
| β (°) | 101.680(4) |
| Volume (ų) | 622.7 |
| Z | 4 |
Data from a redetermination of the structure at 200 K. researchgate.net
Crystals of this compound exhibit fascinating temperature-dependent behavior, undergoing reversible solid-solid phase transitions. goettingen-research-online.deresearchgate.netnih.gov Upon cooling, a phase change is observed, which is associated with a significant reorganization of the crystal structure. nih.govresearchgate.net Diffraction studies conducted at various temperatures, for instance at 20 K intervals from 300 K down to 100 K, have been instrumental in elucidating the nature of these structural changes. nih.govrsc.org The low-temperature phase possesses lattice constants that are considerably different from those at room temperature. goettingen-research-online.deresearchgate.net This phase transition is described as being thermosalient, meaning the crystals can exhibit motion, such as jumping or exploding, due to the rapid release of internal strain accumulated during the structural transformation. nih.govresearchgate.net This behavior is linked to the anisotropic thermal expansion of the crystal lattice preceding the phase change. researchgate.net High-pressure studies using synchrotron X-ray diffraction have also revealed pressure-induced phase transitions, where the intermolecular N–H···N hydrogen bonds are strengthened and the molecular packing is altered. rsc.org
Computational and Theoretical Chemistry of 4 Aminobenzonitrile
Quantum Chemical Calculation Methodologies
Quantum chemical methods are fundamental to understanding the electronic and structural properties of 4-Aminobenzonitrile. These calculations provide a detailed picture of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) for Ground State Properties and Intermolecular Interactions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its ground-state geometry, vibrational frequencies, and the nature of its intermolecular interactions.
Recent studies have employed DFT to explore the principal directional intermolecular interactions of this compound. rsc.org These calculations reveal that each ABN molecule can act as both a donor and an acceptor for three primary types of intermolecular interactions: N−H···N≡C, N−H···πAr, and C−H···πC≡N. rsc.org Additionally, two offset aromatic-π interactions, {πAr···πAr}b, are present along the b crystallographic axis. rsc.org DFT has also been utilized to investigate the conductance of this compound in single-molecule junctions, showing that its physical adsorption is influenced by the tip electrode and adsorption site. ugr.es Furthermore, DFT calculations have been applied to study the interaction between this compound cations and water molecules, providing insights into microsolvation. semanticscholar.org
| Interaction Type | Description | Significance |
|---|---|---|
| N−H···N≡C | Hydrogen bond between the amino group of one molecule and the nitrile group of another. | Key directional interaction influencing crystal packing. rsc.org |
| N−H···πAr | Hydrogen bond between the amino group and the aromatic ring of a neighboring molecule. | Contributes to the stability of the crystal structure. rsc.org |
| C−H···πC≡N | Weak hydrogen bond involving an aromatic C-H and the π-system of the nitrile group. | Further stabilizes the molecular assembly. rsc.org |
| {πAr···πAr}b | Offset π-π stacking interactions between aromatic rings. | Important for the cohesion of the crystal lattice along the b-axis. rsc.org |
Ab Initio Methods (e.g., CASSCF/CASPT2) for Electronically Excited States
For studying electronically excited states, particularly in molecules like this compound that exhibit complex photophysics, ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) and a second-order perturbation theory correction (CASPT2) are essential. These methods provide a more accurate description of excited-state potential energy surfaces and the interactions between different electronic states.
CASSCF/CASPT2 calculations have been crucial in understanding the intramolecular charge transfer (ICT) phenomenon in ABN and its derivatives. rsc.org These studies have shown that substitutions on the ABN framework can tune the relative energies of the locally excited (LE) and charge transfer (CT) states. rsc.org The calculations indicate that the twisted-ICT (TICT) state is the primary emitting species of CT character. rsc.org The involvement of a πσ* state in the CT process has also been investigated, with findings suggesting it is not a probable pathway in ABN itself. rsc.org Research has also shown that including dynamic electron correlation through CASPT2 calculations can significantly shift the relative energies of the LE and CT states compared to CASSCF results alone. acs.org
Time-Dependent Density Functional Theory (TDDFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the photophysical properties of molecules, offering a good balance between accuracy and computational cost. acs.orgnih.gov It is particularly useful for studying the excited states of donor-acceptor systems like this compound.
TDDFT has been successfully applied to investigate the photophysics and photochemistry of 4-(dimethyl)aminobenzonitrile (DMABN), a close derivative of ABN, which is a classic example of dual fluorescence in polar solvents. acs.orgnih.govcapes.gov.br By comparing calculated emission energies, dipole moments, and vibrational frequencies with experimental data, a definitive assignment of the electronic and geometric structure of the two lowest singlet excited states has been achieved. acs.orgcapes.gov.br TDDFT calculations have also been used to explore the mechanism of the ICT reaction, confirming existing models that involve the crossing of electronic states. acs.orgcapes.gov.br Furthermore, the development of analytical gradients for TDDFT excited state energies allows for systematic studies of excited state potential energy surfaces. uci.edu
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time evolution of molecular systems, offering insights into dynamic processes such as excited-state relaxation and the influence of the solvent environment.
Nonadiabatic Molecular Dynamics for Excited State Relaxation Dynamics
Nonadiabatic molecular dynamics simulations are critical for understanding the relaxation pathways of molecules from electronically excited states, especially when multiple potential energy surfaces are close in energy. These simulations can model processes involving conical intersections, where the Born-Oppenheimer approximation breaks down.
For 4-(N,N-dimethylamino)benzonitrile (DMABN), nonadiabatic MD simulations have been employed to study its excited-state relaxation process in polar solution. diva-portal.org These simulations have helped to unambiguously assign the two fluorescence bands observed experimentally: the normal band from a near-planar locally excited (LE) structure and the "anomalous" band from a twisted intramolecular charge transfer (TICT) structure. diva-portal.org The simulations show a direct transformation from the LE to the TICT structure via intramolecular rotation. diva-portal.org Further studies using surface hopping trajectories have modeled the short-time dynamics of gas-phase DMABN, revealing ultrafast relaxation from the S2 to the S1 state within the first 50 femtoseconds. princeton.edursc.org
| Molecule | Process Investigated | Key Finding | Reference |
|---|---|---|---|
| DMABN | Excited-state relaxation in polar solution | Direct intramolecular rotation from LE to TICT state, confirming the origin of dual fluorescence. | diva-portal.org |
| DMABN | Gas-phase short-time dynamics | Ultrafast relaxation from S2 to S1 state within tens of femtoseconds. | princeton.edursc.org |
| DMABN | Transient absorption spectrum | The excited-state absorption band near 1.7 eV is attributed to the near-planar LE minimum on the S1 state. | nih.gov |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Solvent Effects
Hybrid QM/MM methods are powerful tools for studying the behavior of a molecule in a solvent environment. In this approach, the solute molecule (the QM region) is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules (the MM region) are described by a classical molecular mechanics force field. This allows for the investigation of solvent effects on molecular properties and dynamics with manageable computational resources.
For DMABN in a polar solution like water, QM/MM simulations have been used to construct the potential energy surfaces and propagate the coupled dynamics of the electronic wavefunction and the nuclei. diva-portal.org In these simulations, the DMABN molecule constitutes the QM subsystem, often treated with methods like the second-order algebraic diagrammatic construction (ADC(2)), while the water molecules form the MM subsystem. diva-portal.org This approach has been instrumental in qualitatively reproducing the experimentally observed fluorescence spectrum and understanding how the polar solvent stabilizes the TICT state relative to the LE state. diva-portal.orgdiva-portal.org The effect of solvent polarity on the nitrile stretch frequency of this compound has also been investigated, showing that in aprotic solvents, the shifts can be quantitatively described by the vibrational Stark effect, though explicit QM/MM calculations would be needed for a more detailed understanding, especially in protic solvents. nih.gov
Theoretical Elucidation of Electronic Structure and Potential Energy Surfaces
Theoretical and computational studies have been instrumental in elucidating the complex electronic structure and potential energy surfaces (PES) of this compound, particularly in its excited states. These investigations are key to understanding its photophysical and photochemical behavior.
The topology of the excited state potential energy surfaces of 4-ABN is a central focus of computational research, largely due to its relationship with the phenomenon of intramolecular charge transfer (ICT). Upon photoexcitation, 4-ABN can populate different electronic states, primarily a locally excited (LE) state and an intramolecular charge transfer (ICT) state. The interplay between these states is a key determinant of the molecule's fluorescence properties.
Computational studies, often employing high-level ab initio methods like CASSCF/CASPT2, have mapped out the PES of these low-lying excited states. nih.gov These studies reveal the geometries, energies, and connections between the LE and various ICT states. nih.gov Research indicates that the ground state of 4-ABN has a pyramidal conformation, which flattens upon excitation to the LE state. acs.org In this LE state, the phenyl ring expands, and the bond between the phenyl ring and the nitrogen atom shortens. acs.org This is accompanied by a partial transfer of charge from the lone pair of the amino nitrogen to the ring's π* orbital. acs.org
A key finding is that while both a planar ICT (PICT) and a twisted ICT (TICT) species are minima on the excited state PES, their relative energies and the barriers connecting them are crucial. nih.govresearchgate.net For 4-ABN, the equilibrium in the excited state favors the LE state, as the TICT state is found at a much higher energy. nih.gov A low energy barrier exists for the conversion from the TICT state back to the LE state, which explains why dual fluorescence is not typically observed for 4-ABN, even in polar solvents. nih.gov In contrast, for a related molecule, 4-(dimethylamino)benzonitrile (B74231) (DMABN), polar solvents stabilize the ICT state to a greater extent, leading to the well-known dual fluorescence phenomenon. nih.gov
The topology of the PES, including the location of conical intersections between different electronic states (e.g., S2(ICT)/S1(LE)), is critical for understanding the radiationless deactivation pathways of the molecule. rsc.orgrsc.org These intersections provide a mechanism for the molecule to return to the ground state without emitting light.
The calculation of intermolecular interaction energies is crucial for understanding how this compound interacts with its environment, such as solvent molecules or other molecules in a cluster. These interactions can significantly influence the molecule's structure and photophysical properties.
Density functional theory (DFT) calculations have been employed to investigate the intermolecular interactions of 4-ABN. rsc.org For instance, studies on the 4-ABN–H₂O complex have shown that a hydrogen bond forms between the amino group of 4-ABN and the water molecule. rsc.org Upon photoionization, this hydrogen bond becomes significantly stronger in the cationic ground state (D₀) compared to the first excited singlet state (S₁). rsc.org This increased bond strength is evidenced by a substantial decrease in the adiabatic ionization potential upon complexation with water. rsc.org
Computational methods have also been used to analyze the energetics of argon atom migration in 4-ABN⁺-Arₙ clusters. nih.govfigshare.com These studies provide insights into the potential energy surface governing the movement of the argon atom from the aromatic ring to the amino group upon photoionization. nih.govfigshare.com The activation barriers for this site-switching reaction have been determined from vibrational-level dependent IR spectra, aided by DFT calculations. nih.govfigshare.com
The following table presents calculated intermolecular interaction data for 4-ABN complexes:
| Interacting Species | State | Interaction Energy (cm⁻¹) | Method of Calculation | Reference |
| 4-ABN–H₂O | D₀ | 3650 (stabilization) | PFI-ZEKE Spectroscopy / DFT (B3LYP/aug-cc-pVDZ) | rsc.org |
| 4-ABN⁺-Ar₁ | - | 34 ± 13 (activation barrier) | IR Spectroscopy / DFT | nih.govfigshare.com |
| 4-ABN⁺-Ar₂ | - | <27 (activation barrier) | IR Spectroscopy / DFT | nih.govfigshare.com |
Topology of Excited State Potential Energy Surfaces (PES)
Predictive Modeling for Structure-Property Relationships
Predictive modeling, particularly through the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool in computational chemistry. These models aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties.
For this compound and its derivatives, QSPR and QSAR models can be developed to predict various properties. While specific, detailed QSAR models exclusively for this compound are not extensively documented in the provided search results, the principles of these models are widely applied in medicinal and materials chemistry. nih.govacs.org For example, QSAR studies can identify key molecular descriptors that correlate with a molecule's ability to potentiate antibiotics. nih.gov
The development of such models typically involves the following steps:
Data Collection: A dataset of molecules with known properties or activities is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest. acs.org
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
The following table lists some common computational chemistry data and predicted properties for this compound, which can be used as descriptors in QSPR/QSAR models.
| Property/Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 49.81 Ų | chemscene.com |
| LogP | 1.14 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
These descriptors, along with many others, can be used to build predictive models for properties such as solubility, toxicity, or receptor binding affinity for new derivatives of this compound, thereby accelerating the discovery and design of new molecules with desired characteristics. acs.org
Photophysical Phenomena and Mechanisms in 4 Aminobenzonitrile and Analogues
Photoinduced Intramolecular Charge Transfer (ICT) Processes
Upon absorption of UV light, molecules like 4-aminobenzonitrile are promoted to an electronically excited state. The subsequent events are governed by a complex interplay between different excited states, primarily the locally excited (LE) state and various forms of intramolecular charge-transfer (ICT) states. The transition between these states involves structural rearrangements of the molecule and is heavily influenced by the surrounding environment. acs.orgacs.org The key debate in the field has revolved around the exact geometry of the emissive ICT state. acs.org
The initially populated excited state following light absorption is often a locally excited (LE) state. acs.org In the case of aminobenzonitriles, this state corresponds to a π-π* transition largely confined to the benzene (B151609) ring, similar to the 1Lb state in benzene. acs.org The LE state retains a geometry similar to the ground state, characterized by a planar or near-planar phenyl ring and a pyramidal amino group. acs.orgresearchgate.net
Upon excitation to the LE state, several structural changes occur: the pyramidal conformation of the amino group tends to flatten, the phenyl ring expands slightly, and the bond between the amino nitrogen and the phenyl ring shortens. acs.orgresearchgate.net Although termed "locally excited," this state does exhibit some degree of charge transfer from the nitrogen lone pair to the ring's π* orbital. acs.org This is evidenced by frequency downshifts in the C≡N and ring C-C stretching modes observed in time-resolved resonance Raman spectroscopy. acs.orgresearchgate.net Despite these changes, the LE state has a relatively small dipole moment compared to fully developed ICT states. nih.gov For ABN, the LE state is the primary emissive state, resulting in a single "normal" fluorescence band with a small Stokes shift. acs.orgacs.org
The Twisted Intramolecular Charge-Transfer (TICT) model is one of the most prominent theories used to explain the anomalous, red-shifted fluorescence band in molecules like DMABN. nih.gov The model proposes that from the LE state, the molecule can undergo a significant structural change involving the torsion of the amino group to a position perpendicular (90° twist) to the plane of the phenyl ring. nih.gov This twisting decouples the π-systems of the donor (amino group) and acceptor (benzonitrile moiety), facilitating a near-complete transfer of an electron and creating a state with a very large dipole moment. nih.govmdpi.com
The formation of the TICT state is a key step in the dual fluorescence mechanism. nih.gov In suitable polar solvents, this highly polar TICT state is significantly stabilized, lowering its energy. mdpi.com If the energy of the solvated TICT state is close to or lower than the LE state, a thermodynamic equilibrium can be established, allowing for fluorescence from both the LE and TICT states. nih.govacs.org
For this compound (ABN) itself, however, the TICT state is calculated to be at a much higher energy than the LE state, even in polar solvents. nih.govmdpi.com There is a low energy barrier for the TICT state to convert back to the more stable LE state. acs.org Consequently, the TICT state is not significantly populated, and dual fluorescence is not observed in ABN. nih.govacs.org The lack of dual fluorescence in ABN, in contrast to its observation in DMABN, highlights the critical role of the substituents on the amino group in influencing the relative energies of the LE and TICT states. rsc.org
| Compound | State | Twisting Angle (θ) | Wagging Angle (δ) | Relative Energy (kcal/mol) | Key Feature |
| DMABN | TICT | 90.2° | 0.8° | Minimum on S₁ surface | Perpendicular twist of dimethylamino group. acs.org |
| ABN | TICT | ~90° | - | High energy relative to LE | Equilibrium favors LE state; no dual fluorescence. nih.govacs.org |
This table presents representative data for the TICT state, primarily in the context of DMABN where it is most relevant for dual fluorescence, and contrasts it with the situation in ABN. Angles and energies are from computational studies.
An alternative to the TICT model is the Planar Intramolecular Charge-Transfer (PICT) model. This model suggests that the charge transfer state can be formed without the need for a 90° twist of the amino group. acs.org Instead, it involves a planar geometry where vibronic coupling between the two lowest excited states (S₁/S₂) in the Franck-Condon region is the critical factor for ICT formation. nih.govnih.gov It is proposed that this state, which involves significant quinoidal character in the benzene ring, is responsible for the red-shifted emission. rsc.org
Evidence for the PICT model comes from studies on rigid, planarized analogues of DMABN, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), which are constrained from twisting but still exhibit dual fluorescence. nih.gov For these molecules, a fast and efficient ICT occurs, suggesting that a perpendicular twist is not a strict requirement. nih.gov Computational studies on both ABN and DMABN confirm that a planar ICT species can exist as a minimum on the potential energy surface. acs.orgnih.gov In acetonitrile, the PICT state of DMABN is stabilized to the point where it becomes nearly degenerate with the LE state, potentially allowing emission from both. nih.gov However, for ABN, a newly found planar conical intersection provides an ultrafast radiationless decay channel from the charge-transfer state back to the locally excited state, which helps explain the absence of ICT emission. nih.gov
The Rehybridized Intramolecular Charge-Transfer (RICT) model proposes another possible structure for the ICT state. This model involves a change in the hybridization of the cyano group's carbon atom from sp to sp², leading to a bent C-C≡N geometry. rsc.org This state is associated with the transfer of charge from an aromatic π orbital to a σ* orbital of the cyano group (a πσ* state). nih.govaip.org
| Compound | State | Key Geometric Feature | Associated Orbitals | Role in Fluorescence |
| ABN/DMABN | RICT | Bent C-C≡N group | π → σ* (cyano group) | Generally not considered the primary emissive state. acs.orgrsc.org |
| ABN-4F | RICT | Accessible via conical intersection | π → σ* (cyano group) | Population is possible but not probable. rsc.orgrsc.org |
This table summarizes the main characteristics of the RICT state as described in theoretical studies.
The concept of a partially twisted intramolecular charge-transfer (pTICT) state has also been proposed, representing an intermediate geometry between the planar and fully twisted structures. acs.orgrsc.org Computational studies for DMABN have suggested the existence of a stable pTICT structure with a twisting angle of around 53°. nih.govacs.org This state has been suggested as a possible emitting species. nih.gov
However, the existence and role of a distinct pTICT minimum are still subjects of debate. Some computational searches have failed to locate such a minimum for ABN derivatives. rsc.org The pTICT concept may represent a point along the reaction coordinate from the LE to the fully twisted TICT state, rather than a separate, stable emissive state. It highlights that the transition to a charge-transfer state is a dynamic process and may not require reaching the fully perpendicular TICT geometry in all cases.
Rehybridized Intramolecular Charge-Transfer (RICT) States and Their Role
Dual Fluorescence Mechanisms and Environmental Modulation
Dual fluorescence is the phenomenon where a molecule emits light from two distinct excited states, resulting in two separate bands in its emission spectrum. ajol.info Typically, a "normal" band at a shorter wavelength is attributed to the LE state, while an "anomalous," red-shifted band is assigned to an ICT state. acs.org This behavior is highly sensitive to the environment, particularly the polarity of the solvent. ajol.infonih.gov
In nonpolar solvents, most aminobenzonitriles, including DMABN, show only a single fluorescence band from the LE state. ajol.info In polar solvents, the highly polar ICT state (whether TICT or PICT) is stabilized by the surrounding solvent molecules, lowering its energy relative to the LE state. mdpi.comnih.gov This stabilization makes the formation of the ICT state thermodynamically favorable, leading to the appearance of the second, red-shifted emission band. researchgate.net The energy gap between the S₁ (LE) and S₂ (CT) states is a critical factor; a smaller gap facilitates the vibronic coupling necessary for the ICT process. researchgate.net
This compound (ABN) is a key example of a molecule that does not exhibit dual fluorescence in any solvent. acs.org This is because its ICT states (TICT, PICT) are significantly higher in energy than its LE state, and even strong solvent stabilization is insufficient to make the ICT state competitive for emission. nih.govnih.gov Furthermore, efficient radiationless deactivation pathways from the ICT state back to the LE state can quench any potential ICT emission in ABN. acs.orgnih.gov The study of ABN and its comparison with dual-fluorescent analogues like DMABN and NTC6 have been instrumental in refining the various models (TICT, PICT) and understanding that a perpendicular twist is not an absolute necessity for ICT, but rather the relative energy levels of the excited states, governed by both molecular structure and solvent environment, are the determining factors. nih.gov
Influence of Solvent Polarity on Emission Spectra
Interplay of Molecular Conformation and Electronic Properties
The photophysical pathways available to this compound are intrinsically linked to its molecular structure and the conformational changes that can occur in the excited state. The geometry of the amino group, in particular, plays a pivotal role.
In its ground state, the this compound molecule is largely planar, but the amino group exhibits a slight pyramidalization. rsc.orgresearchgate.net Upon excitation, the molecule can explore different geometries. The most debated conformational change in the ABN family is the torsion (twisting) of the amino group relative to the plane of the benzene ring.
This twisting motion is central to the Twisted Intramolecular Charge Transfer (TICT) model, which successfully explains the dual fluorescence of DMABN. mdpi.com According to this model, a 90° twist of the amino group decouples the nitrogen lone pair orbital from the phenyl π-system, facilitating a massive charge transfer and forming the highly polar TICT state. netsci-journal.com For ABN, however, theoretical calculations consistently show that the TICT state is significantly higher in energy than the LE state. mdpi.comnih.gov The energy barrier to reach this twisted state is prohibitive, and the LE state remains the lowest-energy minimum on the S1 potential energy surface. This energetic landscape explains why ABN only exhibits LE fluorescence. nih.gov
While the TICT state is not emissive in ABN, torsional motions and other deformations are still crucial for understanding its non-radiative decay channels. Ultrafast relaxation from the initially populated S2 state to the S1 (LE) state often proceeds through conical intersections (CIs). nanoge.orgnih.gov The geometries at these S2/S1 conical intersections can involve planar or out-of-plane distortions, but studies suggest that the decay pathway to the emissive LE state can be very efficient and may not require significant amino group twisting. nih.govacs.org
This compound possesses two primary sites for forming hydrogen bonds with protic solvents: the nitrogen atom of the cyano group (a hydrogen bond acceptor) and the hydrogen atoms of the amino group (a hydrogen bond donor). researchgate.net The formation of hydrogen-bonded complexes with solvents like water or methanol (B129727) can significantly influence the photophysical properties.
In the ground state, hydrogen bonding to the cyano group is often energetically preferred. researchgate.netresearchgate.net Upon electronic excitation, the electron density distribution in ABN changes, which can alter the strength and stability of these hydrogen bonds. Theoretical studies suggest that intermolecular hydrogen bonds, for instance between the cyano group and methanol, are strengthened in the excited state. scribd.com
Such interactions with protic solvents can open up or enhance specific deactivation pathways. For related systems, it has been shown that hydrogen bonding to the amino group can facilitate internal conversion, leading to fluorescence quenching. mdpi.com While ABN does not undergo the dramatic ICT reaction seen in its analogues, the specific interactions with protic solvents can still modulate the competition between radiative and non-radiative decay, affecting both the fluorescence quantum yield and lifetime. For example, the migration of a hydrogen-bonded solvent molecule from one site to another (e.g., from the cyano to the amino group) could be triggered by photoexcitation, influencing the subsequent relaxation dynamics. researchgate.net
Coordination Chemistry and Supramolecular Assemblies of 4 Aminobenzonitrile
Ligand Properties and Metal Complexation Chemistry
4-Aminobenzonitrile's ability to coordinate with metal ions is attributed to the lone pair of electrons on the nitrogen atoms of its amino and cyano functional groups. bepls.com This dual functionality allows it to act as a versatile building block in the construction of metal-organic complexes.
This compound can exhibit several coordination modes when interacting with metal centers:
Monodentate Coordination: In this mode, 4-ABN coordinates to a metal ion through either the nitrogen atom of the amino group or the nitrogen atom of the cyano group. bepls.comscispace.com Coordination through the nitrile nitrogen is often observed, which can be identified by a shift of the ν(C≡N) stretching frequency to higher wavenumbers in the infrared spectrum. chemrxiv.org Conversely, coordination involving the amino group's nitrogen leads to a shift to lower wavenumbers. chemrxiv.org
Bidentate Coordination: 4-ABN can also act as a bidentate ligand, where both the amino and cyano nitrogen atoms coordinate to the same metal center. jpionline.org
Bridging Coordination: In its bridging mode, 4-ABN links two different metal centers, with the amino and cyano groups each coordinating to a separate metal ion. bepls.com This mode is crucial in the formation of coordination polymers.
The specific coordination mode adopted by 4-ABN can be influenced by several factors, including the nature of the metal ion, the counter-anion present, and the solvent system used during synthesis. bepls.comresearchgate.net
Metal complexes of this compound, such as those with Zinc(II) and Cadmium(II), have been synthesized and characterized using various spectroscopic techniques. bepls.comresearchgate.netrsc.org The synthesis typically involves reacting a metal salt with 4-ABN in a suitable solvent. bepls.comresearchgate.net
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for determining the coordination mode of 4-ABN. The stretching frequency of the cyano group (ν(C≡N)) in free 4-ABN appears around 2212-2240 cm⁻¹. chemrxiv.org Upon coordination to a metal ion through the nitrile nitrogen, this band typically shifts to a higher frequency. chemrxiv.org For instance, in a Zn(II) complex, this shift can be observed. bepls.com Conversely, the N-H stretching frequencies of the amino group, which appear around 3325 cm⁻¹ in the free ligand, can provide information about its involvement in coordination. chemrxiv.org
| Metal Ion | Complex Formula | Coordination Mode of 4-ABN | Reference |
| Zn(II) | [Zn(4-ABN)₂(N₃)₂] | Monodentate (N-donor) | bepls.com |
| Cd(II) | [Cd(4-ABN)₂(N₃)₂] | Monodentate (N-donor) | bepls.com |
| Cd(II) | [Cd(4-ABN)I₂]n | Bridging | rsc.org |
| Cd(II) | [Cd(4-ABN)Br₂]n | Bridging | rsc.org |
| Zn(II) | {Zn(4-ABN)₂(H₂O)₂₂}n | Monodentate (N-donor) | researchgate.net |
| Pt(II) | [PtCl₂(4-ABN)₂] | Monodentate (N-donor) | researchgate.net |
Monodentate, Bidentate, and Bridging Coordination Modes of this compound
Formation of Coordination Polymers and Frameworks
The bridging capability of this compound is fundamental to the formation of extended one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net These materials are of significant interest due to their potential applications in areas such as catalysis, gas storage, and luminescence.
The choice of anion has a profound impact on the resulting structure of coordination polymers formed with this compound. researchgate.netrsc.orgresearchgate.net Different anions can lead to the formation of frameworks with varying dimensionalities and topologies. researchgate.netrsc.org
For example, in a series of silver(I) coordination polymers with 4-ABN, the use of nitrate (B79036) (NO₃⁻), hexafluorophosphate (B91526) (PF₆⁻), and perchlorate (B79767) (ClO₄⁻) anions resulted in similar two-dimensional layered structures. acs.org However, when trifluoromethanesulfonate (B1224126) (SO₃CF₃⁻) was used as the counteranion, a one-dimensional polymeric chain was formed. acs.org This demonstrates that the size and shape of the anion play a crucial role in directing the self-assembly process of the coordination framework. researchgate.net
Similarly, in cadmium(II) coordination polymers of 4-ABN, different anions induced the formation of structures with varying dimensionalities. rsc.org For instance, iodide and acetate (B1210297) anions led to one-dimensional polymers, while bromide and nitrate resulted in three-dimensional and two-dimensional networks, respectively. rsc.org
| Metal Ion | Anion | Dimensionality | Resulting Structure | Reference |
| Ag(I) | NO₃⁻ | 2D | Undulated layers (6³ nets) | acs.org |
| Ag(I) | PF₆⁻ | 2D | Undulated layers (6³ nets) | acs.org |
| Ag(I) | ClO₄⁻ | 2D | Undulated layers (6³ nets) | acs.org |
| Ag(I) | SO₃CF₃⁻ | 1D | Polymeric double-bridged cationic chains | acs.org |
| Cd(II) | I⁻ | 1D | Coordination polymer | rsc.org |
| Cd(II) | Br⁻ | 3D | Coordination polymer | rsc.org |
| Cd(II) | NO₃⁻ | 2D | Coordination polymer | rsc.org |
| Cd(II) | OAc⁻ | 1D | Coordination polymer | rsc.org |
Hydrogen Bonding: The amino group of 4-ABN can act as a hydrogen bond donor, forming N-H···N, N-H···O, or N-H···S hydrogen bonds. researchgate.netrsc.org The nitrogen atom of the cyano group can act as a hydrogen bond acceptor. rsc.org In the solid state, this compound molecules can be linked by N–H⋯N interactions. rsc.org Pressure-induced studies have shown that these hydrogen bonds can be formed and strengthened under high pressure. rsc.org
C-H...π Interactions: These weaker interactions involve the hydrogen atoms of the aromatic ring or other groups interacting with the π-electron cloud of the benzonitrile (B105546) ring or the cyano group. researchgate.netresearchgate.netresearchgate.net These interactions, along with π-π stacking, contribute to the formation of complex three-dimensional supramolecular networks. researchgate.netresearchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these weak intermolecular contacts. researchgate.netrsc.org
Anion-Induced Structural Diversity in Metal-Organic Frameworks
Co-crystal and Adduct Formation
Beyond coordination chemistry, this compound readily participates in the formation of co-crystals and adducts with other organic molecules. These multicomponent crystals are held together by non-covalent interactions, primarily hydrogen bonding.
A notable example is the 1:1 adduct formed between this compound and 4-aminobenzoic acid. qut.edu.au In this structure, the 4-aminobenzoic acid molecules form a primary hydrogen-bonded dimer, which is then linked into chains by weaker hydrogen bonds involving the this compound molecules. qut.edu.au The amino group of 4-ABN also forms hydrogen bonds with the amino group of 4-aminobenzoic acid, further linking the chains. qut.edu.au
Another example is the formation of a co-crystal between this compound and 4-(dimethylamino)benzonitrile (B74231), which exhibits interesting thermal expansion properties governed by the intermolecular interactions within the crystal packing. researchgate.net These examples highlight the utility of this compound as a versatile building block in the field of crystal engineering for the design of new materials with specific properties.
Engineering of Hydrogen-Bonded Network Structures
The engineering of hydrogen-bonded networks using this compound (4-ABN) as a primary component is a significant area of research in crystal engineering. The directional and specific nature of the hydrogen bonds formed by the amino and cyano groups allows for the rational design of supramolecular architectures.
In the solid state, this compound molecules self-assemble through N-H···N hydrogen bonds, where an amino hydrogen atom of one molecule interacts with the nitrogen atom of the cyano group of an adjacent molecule. researchgate.netgoettingen-research-online.de This interaction is a recurring and robust motif in the crystal structure of 4-ABN and its derivatives. At ambient conditions, this compound crystallizes in a monoclinic system (space group P2₁/c), with its molecules linked by N-H···N interactions. rsc.org Specifically, only one of the hydrogen atoms of the amino group participates in forming a hydrogen bond with the nitrogen of the cyano group of a neighboring molecule. rsc.org The H···N distance in this interaction has been reported to be approximately 2.527 Å, which is slightly longer than typical weak hydrogen bonds. rsc.org
The application of external pressure can significantly influence these hydrogen-bonded networks. Studies have shown that pressure can induce phase transitions in crystalline this compound, leading to the formation of new, stronger N-H···N weak hydrogen bonds. rsc.orgiucr.org As pressure increases, the intermolecular distances decrease, which can strengthen existing hydrogen bonds and even force the formation of new ones, thereby altering the crystal symmetry and molecular arrangement. rsc.orgiucr.org
Furthermore, this compound is an excellent candidate for co-crystallization, where it forms hydrogen-bonded networks with other molecules. A notable example is the co-crystal formed with 4-aminobenzoic acid. In this structure, a complex hydrogen-bonding network is established, involving not only the N-H···N interactions between this compound molecules but also O-H···O, N-H···O, and N-H···N interactions between the two different components. iucr.org The primary interaction is a centrosymmetric cyclic hydrogen bond between two 4-aminobenzoic acid molecules, which is then extended into chains by weaker hydrogen bonds involving this compound. iucr.org
The versatility of this compound in forming hydrogen-bonded assemblies is also evident in its coordination complexes with various metals. In these structures, the amino and/or cyano groups can coordinate to the metal center, while also participating in hydrogen bonding with counter-ions or solvent molecules, leading to the formation of extended supramolecular frameworks. rsc.org For instance, in cadmium coordination polymers of this compound, N-H···Br and N-H···O hydrogen bonding interactions play a crucial role in the final architecture. rsc.org
The following tables summarize key hydrogen bond parameters and crystallographic data for this compound and some of its hydrogen-bonded structures, as reported in the literature.
| Compound/System | Hydrogen Bond Type | Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference |
| This compound | N-H···N | N-H···N | - | ~2.527 | - | rsc.org |
| 4-Amino-3,5-difluorobenzonitrile | N-H···N | N2-H2A···N1 | 3.0297 | 2.28 | 153 | iucr.org |
| 4-Aminobenzoic acid / this compound | N-H···O | N1-H1A···O1 | - | - | - | iucr.orgnih.gov |
| 4-Aminobenzoic acid / this compound | O-H···N | O-H···N | 2.613 | - | - | iucr.orgnih.gov |
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| This compound | C₇H₆N₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | rsc.org |
| (E)-3-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzonitrile | C₁₈H₁₉N₃O | Triclinic | Pī | 8.411 | 8.519 | 12.906 | 74.17 | 79.00 | 64.65 | nih.gov |
| 4-Aminobenzoic acid / 1,2-bis(4-pyridyl)ethane | C₁₂H₁₂N₂·2C₇H₇NO₂ | Monoclinic | P2₁/c | 7.3556 | 23.230 | 7.9373 | 90 | 115.579 | 90 | nih.gov |
| 4-Amino-3,5-difluorobenzonitrile | C₇H₄F₂N₂ | - | - | - | - | - | - | - | - | iucr.orgiucr.org |
Materials Science Applications and Development Incorporating 4 Aminobenzonitrile
Development of Liquid Crystalline Materials
4-Aminobenzonitrile serves as a crucial building block in the synthesis of liquid crystal (LC) materials. alfachemic.comguidechem.comu-preferbio.combloomtechz.com Its rigid core structure and the presence of polar groups are desirable features for creating mesogenic molecules, which are the fundamental components of liquid crystalline phases.
Derivatives of this compound are particularly useful in modifying the properties of liquid crystal compositions. For instance, N-dimethyl-4-aminobenzonitrile has been incorporated into P-type liquid crystal base compositions to enhance their performance in display elements. google.com The addition of this compound, even in small weight percentages, can advantageously decrease key operational parameters of the liquid crystal display. google.com Research has shown that the quantity of N-dimethyl-4-aminobenzonitrile in the final composition typically ranges from 0.001 to 20 wt%, with a preferred range of 0.3 to 5%. google.com
The synthesis of more complex liquid crystals often involves multi-step reactions starting from this compound. For example, it is used to create intermediate azobenzene (B91143) derivatives which are precursors for bent-core liquid crystals with potential semiconducting properties. tuiasi.ro This process involves the diazotization of this compound and subsequent coupling and esterification reactions to build the final mesogenic molecule. tuiasi.ro
Effect of N-dimethyl-4-aminobenzonitrile on P-Type Liquid Crystal Properties
| Parameter | Description | Effect of Addition |
|---|---|---|
| Vth (Threshold Voltage) | The minimum voltage required to cause a change in the liquid crystal's orientation. | Decreased google.com |
| γ (Viscosity) | The internal friction of the liquid crystal material, affecting response time. | Decreased google.com |
Polymer Chemistry and Advanced Resin Formulations
In polymer chemistry, this compound is utilized as a monomer or an intermediate to synthesize advanced polymers and resins with specific functional properties, such as flame retardancy and photoresponsiveness.
Derivatives of this compound are used to create composite materials for flame-retardant epoxy resins. guidechem.com A notable approach involves synthesizing a novel reactive flame retardant by reacting this compound with other compounds. For example, a phosphorus-containing flame retardant, referred to as PABO, was synthesized through a one-pot reaction of para-aminobenzonitrile, p-hydroxy benzaldehyde, and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). researchgate.net
When this derivative is incorporated into an epoxy resin (EP) matrix, it significantly enhances the flame retardancy of the resulting composite. The performance of these flame-retardant epoxy resins is evaluated using standard tests such as the Underwriters Laboratories 94 (UL-94) vertical burning test and the Limiting Oxygen Index (LOI). Epoxy composites containing these derivatives can achieve a V-0 rating in the UL-94 test, indicating that burning stops within 10 seconds on a vertical specimen, and no flaming drips are allowed. researchgate.net The LOI value, which measures the minimum oxygen concentration required to support flaming combustion, is also substantially increased. researchgate.net The mechanism for this enhanced flame retardancy involves the phosphorus-containing groups, which promote the formation of a protective char layer during combustion, insulating the underlying material from heat and fuel. researchgate.netrsc.org
Flammability Properties of Epoxy Resin with DOPO-Based Flame Retardant
| Material | LOI (%) | UL-94 Rating | Reference |
|---|---|---|---|
| Pure Epoxy Resin (EP) | ~24.0 | No Rating | researchgate.net |
| EP with 7.5 wt% AVD* | 31.1 | V-0 | researchgate.net |
*AVD is a DOPO-derived flame retardant.
This compound is a key starting material for the synthesis of methacrylic monomers that feature pendant azobenzene structures. alfachemic.comsigmaaldrich.comsihaulichemicals.com These photoresponsive monomers are valuable for creating smart materials that can change their properties upon exposure to light. The synthesis typically involves a multi-step process where this compound is first converted into an azobenzene dye, which is then functionalized with a methacrylate (B99206) group, making it polymerizable. sigmaaldrich.com The resulting polymers can exhibit photo-induced isomerization, which can be harnessed for applications in optical data storage, holography, and photo-switchable devices.
The compound is also pivotal in the preparation of polythiophenes containing an azobenzene moiety in the side-chain. sihaulichemicals.comchemicalbook.comfishersci.ie Polythiophenes are a class of conducting polymers with applications in organic electronics. By attaching azobenzene side-chains derived from this compound, researchers can introduce photochromic properties to the polythiophene backbone. This allows for the modulation of the polymer's conductivity and optical properties with light, opening up possibilities for creating phototransistors and other light-sensitive electronic components.
Preparation of Methacrylic Monomers with Pendant Azobenzene Structures
Research into Semiconducting Materials
This compound and its derivatives are subjects of research for their potential use in organic semiconducting materials. organicintermediate.comchemscene.com The aromatic nature of the compound, combined with its electron-donating (amino) and electron-withdrawing (nitrile) groups, provides a basis for designing molecules with specific electronic properties.
Its derivatives are used to synthesize dyes and intermediates for materials with potential semiconducting capabilities. tuiasi.ro For instance, azobenzene compounds synthesized from this compound are being investigated for use in bent-core liquid crystals that may exhibit semiconducting behavior. tuiasi.ro Furthermore, the incorporation of aminobenzonitriles into larger molecular systems has been shown to influence their electronic and photo-responsive properties. In one study, the co-incorporation of 2-aminobenzonitrile (B23959) into a polymer-based photocatalyst system expanded the range of visible light wavelengths that could be used for CO2 reduction, demonstrating its role in tuning the light-harvesting properties of the material. acs.org
Adsorption Studies on Nanomaterials
The interaction of this compound with the surfaces of nanomaterials is an active area of research, with implications for surface-enhanced spectroscopy, catalysis, and environmental remediation. Studies have investigated the adsorption of this compound on silver nanoparticles (SNPs) using techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption (SEIRA). acs.orgresearchgate.net
These studies revealed that this compound adsorbs onto the silver surface primarily through an interaction between the cyano group and the nanoparticles. acs.org The orientation and strength of this interaction can be influenced by the solvent used to deposit the molecule. For example, a stronger interaction was observed when using a nonpolar alkane solvent compared to more polar solvents. acs.org This research is crucial for understanding how molecules bind to metal nanostructures, which is fundamental for developing sensors and nanoscale electronic devices. acs.org
In another application, this compound is used in the synthesis of functionalized magnetic nanocomposites for environmental cleanup. Researchers have prepared amidoxime-functionalized magnetic nanoparticles (Fe3O4@SiO2-g-PAMAM-AO) using this compound as part of the synthesis process. rsc.org These composites show a high capacity for adsorbing heavy metal ions, such as lead (Pb(II)) and nickel (Ni(II)), from aqueous solutions. rsc.org The adsorption process is highly dependent on the pH of the solution, with a significant increase in adsorption capacity observed as the pH rises from 3.0 to 5.5 for Pb(II). rsc.org The strong chelating ability of the amidoxime (B1450833) groups on the nanoparticle surface is responsible for the efficient removal of these toxic metals. rsc.org
Adsorption Capacity of Functionalized Nanocomposites for Heavy Metals
| Adsorbent | Target Ion | Key Influencing Factor | Finding | Reference |
|---|---|---|---|---|
| Fe3O4@SiO2-g-PAMAM-AO | Pb(II) | pH | Adsorption capacity increases significantly as pH rises from 3.0 to 5.5. rsc.org | rsc.org |
| Fe3O4@SiO2-g-PAMAM-AO | Ni(II) | pH | The adsorption process is pH-dependent. rsc.org | rsc.org |
| Silver Nanoparticles (SNPs) | This compound | Solvent Polarity | Stronger interaction observed with nonpolar alkane solvents. acs.org | acs.org |
Investigation of this compound Adsorption on Silver Nanoparticles
The adsorption of this compound (4-ABN) onto the surface of silver nanoparticles (SNPs) has been a subject of significant research, primarily employing spectroscopic techniques and theoretical calculations to elucidate the interaction at the molecular level. Studies have utilized Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy, complemented by Density Functional Theory (DFT) calculations, to probe the adsorption behavior. acs.org
Research indicates that 4-ABN can adsorb on silver surfaces through both its amino (-NH2) and nitrile (-CN) functional groups. researchgate.net The orientation of the adsorbed molecule is suggested to be with the benzene (B151609) ring lying flat against the silver surface. researchgate.net This orientation allows for interaction via π-coordination between the nitrile group and the silver surface, which is considered the most significant binding interaction. researchgate.net
A key finding is that the interaction is strong enough to be observed in both monolayer and multilayer coverages on the nanoparticles. acs.orgresearchgate.net The ability of 4-ABN to resonantly distribute the charge from the amino group allows the cyano group to interact strongly with the silver nanoparticles. acs.orgresearchgate.net This interaction is influenced by the surrounding environment, particularly the solvent used for deposition. When a nonpolar alkane solvent is used, the 4-ABN multilayer interacts strongly with the SNPs. acs.orgresearchgate.net
Spectroscopic data provides direct evidence of this adsorption and interaction. Shifts in the vibrational frequencies of the molecule's functional groups, when compared to the free molecule, are indicative of binding to the nanoparticle surface. For instance, the cyano stretching frequency (ν(C≡N)) is a key marker for this interaction. DFT calculations are often used to simulate these vibrational spectra and support the experimental findings. acs.org
| Vibrational Mode | Typical Frequency Range (cm⁻¹) in SERS | Significance of Observation |
|---|---|---|
| Cyano (C≡N) Stretch | ~2200-2230 | Frequency shifts indicate direct interaction or π-coordination of the nitrile group with the silver surface. acs.orgresearchgate.net |
| Amino (N-H) Wagging | Variable | Changes in this mode suggest involvement of the amino group in the adsorption process. researchgate.net |
| Ring Breathing/Stretching Modes | ~1100-1600 | Enhancement and shifts of these modes suggest a flat orientation of the benzene ring on the surface and charge transfer effects. researchgate.netmdpi.com |
Mechanisms of Charge Transfer at Nanostructure Interfaces
The charge-transfer mechanism in the 4-ABN/nanoparticle system involves the transfer of an electron from the metal to the molecule or vice versa upon photoexcitation. This process is critically dependent on the alignment of the molecule's frontier molecular orbitals (HOMO and LUMO) with the Fermi level of the metal. The SERS enhancement for certain vibrational modes can be significantly influenced by this CT resonance. acs.org
In addition to molecule-metal charge transfer, intramolecular charge transfer (ICT) within the 4-ABN molecule itself is a well-documented phenomenon that influences its photophysical properties. acs.orgnih.gov Upon excitation, the molecule can transition from a locally excited (LE) state to a charge-transfer state. acs.orgnih.gov Historically, this was often described as a twisted intramolecular charge-transfer (TICT) state, implying a significant geometric rearrangement involving the twisting of the amino group relative to the phenyl ring. rsc.org
However, more recent and detailed mechanistic studies suggest that for 4-ABN, this intramolecular charge transfer does not necessarily require a large-scale twisting motion. acs.orgnih.gov An extended conical intersection "seam" running almost parallel to the amino group twist coordinate allows for an ultrafast, radiationless decay from the charge-transfer state to the locally excited state. nih.gov This pathway can proceed through a planar conical intersection, meaning the ICT process can be more efficient than previously thought and occur without major structural contortions. nih.gov The presence of a polar solvent can further facilitate this ICT pathway. nih.govacs.org
When 4-ABN is adsorbed on a nanostructure, these intramolecular dynamics can couple with molecule-metal charge transfer processes. The nanostructure interface can stabilize certain charge-separated states, altering the energy landscape and the efficiency of both radiative (fluorescence) and non-radiative decay pathways. rsc.orgnih.gov The interaction can create a hybrid system where photoinduced electrons can be injected from the molecule to the nanoparticle or vice versa, depending on the excitation energy and the band alignment, creating a system analogous to a Type II heterojunction. nih.gov
| Concept | Description | Relevance to Nanostructure Interfaces |
|---|---|---|
| Locally Excited (LE) State | An excited state where the electron density remains largely localized on the phenyl ring, similar to the ground state distribution. acs.orgnih.gov | This is often the initially populated state upon photoexcitation. |
| Intramolecular Charge-Transfer (ICT) State | An excited state characterized by significant electron density transfer from the amino (donor) group to the cyano (acceptor) group. acs.orgrsc.org | The energy and stability of this state are highly sensitive to the environment, including the presence of a nanoparticle surface. |
| Twisted ICT (TICT) Model | A model where the ICT state is stabilized by a 90° twist of the donor group, decoupling it electronically from the acceptor. rsc.org | While a key model, studies show it's not a strict requirement for ICT in 4-ABN. acs.orgnih.gov |
| Molecule-to-Metal CT | A photoinduced process where an electron is transferred from an orbital of the adsorbed molecule to the conduction band of the nanoparticle. | Contributes to the chemical enhancement mechanism in SERS. acs.org |
| Metal-to-Molecule CT | A photoinduced process where an electron is transferred from the nanoparticle (near the Fermi level) to an unoccupied orbital of the molecule. | Also contributes to SERS enhancement and can induce chemical changes in the adsorbate. researchgate.net |
Biological Activities and Medicinal Chemistry Applications of 4 Aminobenzonitrile Derivatives
Pharmaceutical Intermediate Synthesis
The structural framework of 4-aminobenzonitrile makes it an essential precursor in the synthesis of complex pharmaceutical compounds. solubilityofthings.com Its amino group can act as a nucleophile, while the nitrile group can undergo various chemical transformations, providing a versatile scaffold for medicinal chemists. smolecule.com
Development of Anti-HIV Agents (e.g., Etravirine, Non-Nucleoside Reverse Transcriptase Inhibitors)
This compound is a critical intermediate in the synthesis of certain non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV-1. vulcanchem.com One of the most prominent examples is Etravirine, a second-generation NNRTI known for its efficacy against HIV strains that have developed resistance to earlier drugs. researchgate.netresearchgate.net
The synthesis of Etravirine involves the construction of a diarylpyrimidine (DAPY) scaffold, where this compound typically forms one of the "wings" of the molecule. acs.org Several synthetic routes have been developed, often involving the condensation of this compound with a substituted pyrimidine (B1678525) intermediate. googleapis.comnewdrugapprovals.org For instance, one common method involves reacting this compound with a compound like 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile in the presence of a base. googleapis.comd-nb.info
The key reaction step is the nucleophilic substitution where the amino group of this compound displaces a leaving group (like a chlorine atom) on the pyrimidine ring. d-nb.info
Table 1: Example Synthesis Step for an Etravirine Intermediate
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |
|---|
Synthesis of Anticancer Compounds (e.g., EGFR Kinase Inhibitors, Lapatinib (B449) Derivatives)
The this compound scaffold is also integral to the synthesis of targeted anticancer agents, particularly kinase inhibitors. vulcanchem.com Derivatives have been incorporated into molecules designed to inhibit Epidermal Growth Factor Receptor (EGFR) and other kinases involved in cancer cell signaling. researchgate.netnih.gov
Lapatinib, a dual inhibitor of EGFR and HER2 kinases, is a key drug in the treatment of HER2-positive breast cancer. nih.govresearchgate.net Medicinal chemists have designed and synthesized novel Lapatinib derivatives by incorporating this compound as a key structural component. researchgate.netnih.gov In these designs, the this compound moiety is used to form a 4-anilinoquinazoline (B1210976) core, which is known to bind to the ATP-binding site of EGFR/HER2 kinases. nih.gov
For example, the synthesis of 4-((6-Hydroxy-7-methoxyquinazolin-4-yl)amino)benzonitrile was achieved as an intermediate for more complex Lapatinib derivatives. nih.gov This demonstrates the role of this compound in creating the specific aniline (B41778) portion of the inhibitor that interacts with the kinase's hydrophobic pocket. nih.gov
Table 2: Synthesis of a Quinazoline Intermediate for Lapatinib Derivatives
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |
|---|
Derivatives of 3-fluoro-4-aminobenzonitrile have also been explored as intermediates for creating compounds with potential inhibitory effects on cancer cell proliferation. organicintermediate.com The aminobenzonitrile structure serves as a versatile starting point for building molecules that can be further modified to enhance their potency and selectivity against specific cancer-related targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). vulcanchem.com
Research into Antimalarial Agents (e.g., 4-Aminoquinoline (B48711) Derivatives)
The 4-aminoquinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a classic example. preprints.orgmdpi.com Research has shown that aminobenzonitrile derivatives can serve as starting materials for the synthesis of novel 4-aminoquinolines. preprints.orgfrontiersin.org
Studies have demonstrated that substituted 2-aminobenzonitriles can react with various ketones under transition-metal-free conditions to produce a range of polysubstituted 4-aminoquinoline derivatives. preprints.orgfrontiersin.org These synthesized compounds have been evaluated for their biological activity, with some showing promise against the malaria parasite Plasmodium falciparum and various bacterial strains. mdpi.comnih.gov This synthetic strategy highlights the utility of the aminobenzonitrile scaffold in generating libraries of quinoline-based compounds for screening against infectious diseases. nih.gov
Enzyme Inhibition Studies
Beyond its role as a synthetic intermediate, derivatives of this compound have themselves been investigated as direct inhibitors of specific enzymes, showcasing their potential as lead compounds in drug discovery. smolecule.comsolubilityofthings.com
Inhibition of Kallikrein-Related Peptidase 6
Kallikrein-related peptidase 6 (KLK6) is a serine protease implicated in several pathologies, including cancer and neurodegenerative diseases. nih.govnih.gov As a result, it has become a target for therapeutic intervention. High-throughput screening efforts identified a class of N-(4-benzamidino)-oxazolidinones, derived from this compound, as potent and selective inhibitors of KLK6. nih.govresearchgate.netchemrxiv.org
The synthesis of these inhibitors begins with this compound, which is converted through several steps into an oxazolidinone scaffold. nih.gov Structure-guided design and medicinal chemistry efforts subsequently optimized the initial hits to produce compounds with significantly improved potency and selectivity for KLK6 over other related proteases like trypsin. nih.govnih.gov
Table 3: Potent KLK6 Inhibitors Derived from this compound
| Compound | Description | Potency (KLK6 IC₅₀) | Selectivity vs. Trypsin | Reference |
|---|---|---|---|---|
| 32 | (5R)‐3‐(4‐carbamimidoylphenyl)‐N‐((S)‐1‐(naphthalen‐1‐yl)propyl)‐2‐oxooxazolidine‐5‐carboxamide | Single-digit nanomolar | >25-fold | nih.govnih.gov |
| 34 | (5R)‐3‐(6‐carbamimidoylpyridin‐3‐yl)‐N‐((1S)‐1‐(naphthalen‐1‐yl)propyl)‐2‐oxooxazolidine‐5‐carboxamide | Single-digit nanomolar | >100-fold | nih.gov |
The most potent of these compounds, inhibitor 32 , was found to effectively reduce KLK6-dependent cancer cell invasion in vitro. nih.govnih.gov Its high potency, combined with good solubility and metabolic stability, makes it a valuable chemical probe for further validating KLK6 as a therapeutic target. nih.gov
Exploration of General Enzyme Inhibition Properties
The chemical structure of this compound lends itself to the exploration of broader enzyme inhibition activities. smolecule.comsolubilityofthings.com Studies have noted its potential to inhibit various enzymes and modulate metabolic pathways. smolecule.comvulcanchem.com For example, it has been used to induce nitrilase activity in the bacterium Arthrobacter. bepls.com
Furthermore, this compound has been used to synthesize diamidine derivatives, a class of compounds known to interact with DNA and potentially inhibit associated enzymes like topoisomerases. irb.hr Additionally, 4-aminoquinoline derivatives, which can be synthesized from aminobenzonitriles, have been shown to inhibit bacterial enzymes such as integrase, which is crucial for the development of antibiotic resistance. mdpi.com These varied lines of research underscore the broad potential of this compound-derived structures in the field of enzyme inhibition.
Antimicrobial and Antifungal Research
Derivatives of this compound have been a subject of significant interest in the search for new antimicrobial and antifungal agents. The core structure allows for diverse chemical modifications, leading to compounds with activity against a range of pathogens, including drug-resistant strains.
Research into s-triazine derivatives incorporating a this compound moiety has shown promising results. nih.govresearchgate.net For instance, certain 1,3,5-triazine (B166579) derivatives have demonstrated notable in vitro antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov In one study, s-triazine compounds linked to piperazine (B1678402) and containing a this compound linkage showed potent activity against Escherichia coli. nih.gov Another series of 2,4,6-trisubstituted-s-triazine derivatives was synthesized and tested against several bacterial and fungal strains, with some compounds showing considerable antibacterial activity when compared to the standard drug ciprofloxacin. nih.gov
Similarly, 4-aminoquinoline derivatives synthesized from substituted 2-aminobenzonitriles have been evaluated for their antimicrobial properties. preprints.orgmdpi.com While many of the synthesized compounds showed no antifungal effect against Candida albicans, several exhibited moderate antibacterial activity. preprints.orgmdpi.com Specifically, certain derivatives were found to have a modest inhibitory effect against methicillin-resistant Staphylococcus aureus (MRSA). preprints.orgmdpi.com
The antifungal potential of s-triazine derivatives has also been explored. mdpi.com Compounds incorporating this compound along with moieties like phenol, thiophenol, and various cyclic amines have been developed. mdpi.com Some of these derivatives showed significant inhibitory activity against fungal species such as Candida albicans, Aspergillus clavatus, and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. mdpi.com
| Derivative Class | Target Organism | Activity/Finding | Reference |
|---|---|---|---|
| s-Triazine-piperazine derivative | Escherichia coli | Potent activity observed | nih.gov |
| 4-Aminoquinoline derivative (6-chlorocyclopentaquinolinamine) | MRSA | MIC = 0.125 mM | preprints.orgmdpi.com |
| 4-Aminoquinoline derivative (2-fluorocycloheptaquinolinamine) | S. pyogenes | MIC = 0.25 mM | preprints.orgmdpi.com |
| s-Triazine-phenol/piperidine derivative | Candida albicans | MIC = 3.12 µg/mL | mdpi.com |
| s-Triazine-thiophenol/piperidine derivative | Aspergillus clavatus | MIC = 3.12 µg/mL | mdpi.com |
| s-Triazine-aniline/piperidine derivative | Aspergillus niger | MIC = 3.12 µg/mL | mdpi.com |
Investigation as a Radioprotective Agent
This compound has been identified and used as a radioprotective agent. bepls.comsihaulichemicals.comsandoopharma.comhsppharma.comchemdad.com This application stems from its chemical properties that may help mitigate the damaging effects of ionizing radiation on biological tissues. The presence of the amino and nitrile groups on the benzene (B151609) ring allows the molecule to participate in reactions that can neutralize harmful free radicals generated during radiation exposure, thus potentially protecting cells from damage. While the specific mechanisms are a subject of ongoing investigation, its role as a starting material for synthesizing other biologically active compounds also extends to the development of more complex radioprotective drugs. bepls.com
Elucidation of Biological Mechanisms
Understanding how this compound derivatives exert their biological effects is crucial for designing more effective therapeutic agents. Modern drug discovery heavily relies on a combination of computational and experimental methods to clarify these mechanisms at a molecular level.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific biological target, such as an enzyme or receptor. This method has been widely applied to this compound derivatives to understand their interactions and guide the design of more potent inhibitors.
For example, docking studies on 4-aminoquinoline derivatives synthesized from aminobenzonitriles were performed against the Penicillin-Binding Protein 2a (PBP2a) of MRSA. preprints.orgmdpi.com These studies revealed that the compounds bind within the active site through a combination of hydrophobic interactions, hydrogen bonding with residues like GLN521, and halogen interactions. preprints.orgmdpi.com
In another study, novel lapatinib derivatives, some of which incorporate a this compound moiety, were docked against EGFR and HER2 receptors. nih.gov Similarly, derivatives of N-(4-aminobenzoyl)-l-glutamic acid and 1,3,5-triazine were evaluated through docking against the Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (Pf-DHFR-TS) protein, a key target in malaria. malariaworld.org The results showed a wide range of binding energies and identified key hydrogen bonding and hydrophobic interactions within the enzyme's active site. malariaworld.org
| Derivative Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| 4-Aminoquinoline derivatives | MRSA PBP2a (PDB: 4DK1) | Binding via hydrophobic interactions (ALA601, ILE614), hydrogen bonding (GLN521), and halogen interactions (TYR519, THR399). | preprints.orgmdpi.com |
| Lapatinib derivatives | EGFR (PDB: 1M17) & HER2 (PDB: 3RCD) | Investigated dual inhibitory activities against both receptors. | nih.gov |
| N-(4-aminobenzoyl)-l-glutamic acid-triazine hybrids | Pf-DHFR-TS (PDB: 1J3I & 1J3K) | Showed diverse binding energies (−32.76 to −123.81 kcal/mol) with key hydrogen bonds involving the glutamic acid scaffold. | malariaworld.org |
| N-Benzamidine-Oxazolidinone derivatives | Kallikrein-Related Peptidase 6 (KLK6) | Amidine group forms critical hydrogen bonds with Asp189 and Ser190 in the S1 pocket. | nih.gov |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For this compound derivatives, SAR investigations have been pivotal in optimizing lead compounds.
In the development of USP1/UAF1 deubiquitinase inhibitors, researchers found that modifying the benzylamine (B48309) portion of the molecule significantly impacted potency. acs.org Replacing a thiophene (B33073) ring with a simple phenyl ring led to a modest improvement, while substitutions on the phenyl ring itself showed a relatively flat SAR. acs.org However, extending the structure at the 4-position with groups like pyridine (B92270) was well-tolerated and led to compounds with potencies approaching 1 µM. acs.org
For 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile derivatives, SAR studies have shown that modifications to the pyrimidine ring can enhance potency against specific cancer cell lines. vulcanchem.com Furthermore, substitutions at the chlorine position can alter selectivity for different enzyme targets, and changes to the benzonitrile (B105546) moiety can influence pharmacokinetic properties. vulcanchem.com In the case of N-benzamidine-oxazolidinone derivatives, SAR analysis revealed that an ethyl group in the S1' pocket was preferable to a methyl group, and that replacing an indole (B1671886) with a 7-azaindole (B17877) improved the selectivity profile. nih.gov
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development to ensure that a compound can reach its target in the body and persist for a sufficient duration. In silico and in vitro ADME profiling has been conducted for various this compound derivatives.
For a series of tacrine (B349632) derivatives synthesized from 2-aminobenzonitriles, ADME properties were predicted using computational tools. rsc.org The analysis showed that the derivatives generally adhered to Lipinski's rule of 5 and Jorgensen's rule of three, indicating favorable drug-like characteristics. rsc.org In another study, the pharmacokinetic properties of a potent N-benzamidine-oxazolidinone inhibitor were evaluated. nih.gov The compound showed excellent solubility and relatively low clearance in both mouse and human microsomes, suggesting good metabolic stability. nih.gov
| Parameter | Value/Result | Reference |
|---|---|---|
| ALogP (calculated) | 3.26 | nih.gov |
| pKa (calculated) | 11.3 | nih.gov |
| Kinetic Solubility (pH 7.4) | >200 µM | nih.gov |
| Mouse Microsomal Clearance | 19 µL/min/mg | nih.gov |
| Human Microsomal Clearance | 34 µL/min/mg | nih.gov |
Structure-Activity Relationship (SAR) Investigations for Lead Optimization
Studies on Enzyme Induction (e.g., Nitrilase Activity in Microorganisms)
Enzyme induction is a process where a molecule increases the expression of an enzyme. longdom.orgfocusontoxpath.com In microbiology, nitriles like benzonitrile can induce the production of nitrilase enzymes in certain microorganisms, which then metabolize these compounds. asm.org
This compound itself is a substrate for nitrilase enzymes from various microbial sources. However, its conversion rate can vary significantly depending on the specific enzyme. For example, the nitrilase from Bacillus pallidus Dac521 showed relatively low activity (8.8%) towards this compound compared to benzonitrile (100%). ucl.ac.uk In contrast, studies on nitrilase from Fusarium solani IMI196840 and Aspergillus niger K10 indicated that this compound was not a substrate for these particular enzymes. muni.czcuni.cz
The metabolism of benzonitrile has been studied in several microorganisms, such as Arthrobacter sp. and Klebsiella pneumoniae. bepls.comasm.org These organisms can utilize benzonitrile as a source of carbon and nitrogen, converting it to benzoic acid and ammonia (B1221849) via a nitrilase or a nitrile hydratase/amidase pathway. asm.org The presence of this compound can be part of the substrate range for these induced enzymes, highlighting a key biological interaction between the chemical and microbial metabolic systems. bepls.com
Analytical Methodologies Utilizing 4 Aminobenzonitrile
Application as a Derivatization Reagent in Capillary Zone Electrophoresis
Capillary Zone Electrophoresis (CZE) is a powerful separation technique known for its high efficiency and resolution. researchgate.net However, the direct analysis of many compounds, such as carbohydrates, is challenging due to their lack of a strong UV-absorbing moiety. vtt.fi To overcome this limitation, a pre-column derivatization step is employed, where a UV-active tag is attached to the carbohydrate molecules. unimore.it
4-Aminobenzonitrile is frequently used for this purpose. chemicalbook.com The derivatization occurs via reductive amination, a two-step process. thieme-connect.comunimore.it First, the primary amino group of this compound reacts with the open-chain aldehyde or ketone group of a reducing sugar to form an imine intermediate (a Schiff base). This intermediate is then reduced to a stable, secondary amine derivative using a reducing agent. researchgate.net The resulting derivative incorporates the benzonitrile (B105546) group, which acts as a chromophore, allowing for sensitive UV detection during CZE analysis. vtt.fithieme-connect.com
Analysis of Carbohydrates (Aldoses, Ketoses, Uronic Acids)
The derivatization of carbohydrates with this compound has been successfully applied to the analysis of aldoses, ketoses, and uronic acids. chemsrc.com Research has demonstrated that these sugars can be effectively derivatized in a relatively short time, for instance, within 15 minutes at a temperature of 90°C. chemsrc.comresearchgate.net This method is also applicable to the analysis of oligosaccharides, such as those released from the chemical hydrolysis of alginate. nih.gov
Following derivatization, the 4-ABN-carbohydrate products are separated by CZE. The separation mechanism relies on the formation of anionic borate (B1201080) complexes. thieme-connect.comresearchgate.net An alkaline borate buffer, typically around 175 mM with a pH of 10.5, is used as the background electrolyte. thieme-connect.comchemsrc.comresearchgate.net Under these conditions, the hydroxyl groups of the carbohydrate derivatives form complexes with borate ions, imparting a negative charge and allowing them to migrate in the electric field.
The electrophoretic mobility of each derivative, and thus the separation, is governed by the stability of its borate complex. researchgate.net This stability is influenced by several structural factors of the original carbohydrate:
Configuration of Vicinal Diols: The most significant factor is the spatial arrangement of adjacent hydroxyl groups. researchgate.net For aldoses and uronic acids, the configuration of the hydroxyls at the C-3 and C-4 positions is particularly critical for forming stable borate complexes. researchgate.net For ketoses, the key hydroxyl groups are located at the C-4 and C-5 positions. researchgate.net
This dependency on stereochemistry allows for the effective separation of structurally similar sugars in a single analytical run. researchgate.net An alternative to CZE, Micellar Electrokinetic Chromatography (MEKC), has also been used to separate this compound sugar derivatives, achieving separation based on their differential partitioning between an aqueous phase and sodium dodecyl sulfate (B86663) micelles. researchgate.net
Table 1: Summary of CZE-UV Method for Carbohydrate Analysis Using this compound Derivatization
| Parameter | Description | Reference |
| Analytes | Aldoses, Ketoses, Uronic Acids, Oligosaccharides | , nih.gov, chemsrc.com |
| Derivatization Reagent | This compound (4-ABN) | thieme-connect.com, unimore.it |
| Reaction Type | Reductive Amination | thieme-connect.com, researchgate.net |
| Typical Reaction Conditions | 90°C for 15 minutes | researchgate.net, chemsrc.com |
| Separation Technique | Capillary Zone Electrophoresis (CZE) | thieme-connect.com, researchgate.net |
| Separation Principle | Formation of anionic borate-diol complexes | thieme-connect.com, researchgate.net |
| Background Electrolyte | 175 mM Borate Buffer, pH 10.5 | thieme-connect.com, researchgate.net |
| Detection | UV Absorbance | vtt.fi, thieme-connect.com |
Environmental Impact and Assessment of 4 Aminobenzonitrile in the Chemical Lifecycle
Environmental Impact Assessment of Industrial Synthesis Processes
The industrial synthesis of 4-aminobenzonitrile, a key intermediate in the pharmaceutical and dye industries, involves processes that necessitate a thorough environmental impact assessment. dataintelo.com The production pathways can generate significant waste streams that, if not managed properly, pose a risk to the environment. patsnap.com Regulatory frameworks and environmental clearance processes, such as those outlined by pollution control boards, require detailed Environmental Impact Assessment (EIA) reports that cover aspects like air, water, soil, and noise pollution. ecmpcb.in These assessments form the basis for implementing effective environmental management plans.
The synthesis of aminonitriles often results in complex wastewater that can be challenging to treat. For instance, the dehydration of aminobenzamide to form aminobenzonitrile can produce wastewater containing phosphorus compounds, which are difficult to manage. patsnap.com Similarly, wastewater from nitrile production processes can contain ammonia (B1221849), hydrogen cyanide, carbon dioxide, and various water-soluble polymers. google.com Standard industrial practice requires the collection and treatment of all wastewater via a dedicated treatment plant before any discharge. biosynth.com For accidental spills, the primary directive is to prevent the substance from entering drains, surface water, or groundwater. apolloscientific.co.ukcarlroth.com
Waste gas management is another critical aspect. Certain synthesis routes for this compound can release gases such as hydrogen chloride (HCl) and sulfur dioxide (SO2). patsnap.com Industrial facilities must be equipped with adequate ventilation, often including local exhaust systems, to control fugitive emissions and ensure a safe working environment. apolloscientific.co.ukechemi.com
The following table outlines common contaminants in waste streams from this compound production and their typical management strategies.
| Waste Stream | Key Contaminants | Management & Treatment Strategies |
| Wastewater | Phosphorus Compounds, Ammonia, Hydrogen Cyanide, Organic Polymers | Collection and treatment in a dedicated wastewater treatment plant; Neutralization; Separation and disposal of solid residues. patsnap.comgoogle.combiosynth.com |
| Waste Gas | Hydrogen Chloride (HCl), Sulfur Dioxide (SO2), Volatile Organic Compounds (VOCs) | Use of scrubbers; Local exhaust ventilation; Flaring for combustible gases. patsnap.comeuropa.eu |
| Solid Waste | Discarded Containers, Process Residues, Contaminated Protective Equipment | Disposal in authorized hazardous waste landfills; Recycling of non-contaminated packaging. apolloscientific.co.ukcarlroth.com |
To address the challenges of wastewater management, particularly in water-scarce regions and for industries handling hazardous chemicals, Zero Liquid Discharge (ZLD) systems are increasingly being implemented. yasa.ltdmdpi.com ZLD is a strategic wastewater management approach that eliminates any liquid effluent discharge from a facility's boundary by treating and recycling all wastewater. yasa.ltdamrindustryalliance.org This creates a closed-loop system, significantly reducing the environmental footprint of the manufacturing process. macdermidenvio.com
The ZLD process typically involves multiple stages:
Pre-treatment: Chemicals and pH balancing agents are used to prepare the wastewater for further processing. macdermidenvio.com
Membrane Filtration: High-efficiency reverse osmosis (HERO) is used to recover a significant portion of the water, often achieving 90-95% recovery. mdpi.comamrindustryalliance.org
Evaporation and Crystallization: The remaining brine concentrate is passed through evaporators to recover more water, leaving behind solid byproducts. amrindustryalliance.orgmacdermidenvio.com
The recovered water is pure enough for reuse in non-potable applications like cooling towers and boilers, while the solid waste is sent to authorized disposal sites. amrindustryalliance.org Pharmaceutical manufacturing facilities, including those producing intermediates like this compound, have successfully adopted ZLD technology to prevent the release of active pharmaceutical ingredients and other chemical compounds into the environment. amrindustryalliance.org
Management of Wastewater and Waste Gas Streams
Characterization of Decomposition Products
Understanding the decomposition of this compound is crucial for assessing its environmental and health risks, particularly during high-temperature incidents like fires or in the disposal phase of products containing it.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a key analytical technique used to identify the thermal degradation products of complex materials. Studies on aromatic polymers, such as poly(ester amide)s that incorporate a this compound moiety, reveal its behavior at elevated temperatures.
In one study, the pyrolysis of a specific aromatic poly(ester amide) at 450°C resulted in the evolution of this compound as a major degradation product. researchgate.net This indicates the scission of the polymer chain at the linkages connecting the this compound unit. Other identified byproducts from this process included benzoic acid, 2-naphthol, N-phenylbenzamide, and 2,7-dihydroxynaphthalene. researchgate.net Another investigation on a different poly(ester-amide) also identified this compound among the characteristic pyrolysates, reflecting the structure of the polymer's backbone. ntu.edu.tw
The following table summarizes the identified pyrolysis products from a poly(ester amide) containing this compound, based on research findings. researchgate.net
| Pyrolysis Temperature | Identified Byproducts |
| 450°C | This compound, Benzoic acid, 2-Naphthol, N-Phenylbenzamide, 2,7-Dihydroxynaphthalene |
Source: Adapted from research on the thermal decomposition mechanisms of poly(ester amide)s. researchgate.net
During thermal decomposition or combustion, this compound can generate a range of hazardous gases and fumes. coleparmer.comchemicalbook.com Safety data for the compound consistently list these decomposition products as a primary hazard in fire situations. fishersci.comaksci.com
The primary off-gassed compounds include:
Oxides of Nitrogen (NOx): These are highly toxic gases. coleparmer.comfishersci.com
Carbon Monoxide (CO): A toxic gas produced from incomplete combustion. coleparmer.comfishersci.com
Carbon Dioxide (CO2): An asphyxiant in high concentrations. coleparmer.comfishersci.com
Cyanides/Hydrogen Cyanide: These are highly toxic compounds. coleparmer.comchemicalbook.comfishersci.com
The release of these substances during a fire or uncontrolled thermal event poses a significant risk, and they are collectively described as irritating and highly toxic. coleparmer.comchemicalbook.com Hazard assessments require that appropriate personal protective equipment, such as self-contained breathing apparatus, be used by emergency responders. chemicalbook.comnipissingu.ca
The table below details the primary hazardous compounds off-gassed during the thermal decomposition of this compound.
| Off-gassed Compound | Chemical Formula | Primary Hazard |
| Carbon Monoxide | CO | Toxic |
| Carbon Dioxide | CO2 | Asphyxiant |
| Nitrogen Oxides | NOx | Toxic |
| Hydrogen Cyanide | HCN | Highly Toxic |
Source: Compiled from multiple safety data sheets. coleparmer.comchemicalbook.comfishersci.com
Future Research Directions in 4 Aminobenzonitrile Chemistry
Advanced Material Design and Rational Functionalization
Future research into 4-aminobenzonitrile for materials science is centered on designing advanced materials with precisely tailored properties. The unique structure of 4-ABN allows for modifications that can significantly enhance material performance for applications in organic electronics and photonic devices. vulcanchem.com
A primary area of investigation involves the rational functionalization of the 4-ABN core to create novel polymers and coordination complexes. For instance, it is a known component in the synthesis of polythiophenes with azobenzene (B91143) moieties and liquid crystal (LC) structures. symbchem.com Future work will likely focus on creating new classes of polymers where the electronic properties can be fine-tuned by altering substituents on the 4-ABN ring. This could lead to the development of high-performance organic semiconductors and more efficient organic light-emitting diodes (OLEDs).
Another promising avenue is the use of 4-ABN as a ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. Recent studies have shown that different anions can induce significant structural diversity in cadmium coordination polymers built with 4-ABN, leading to materials with varied network structures. researchgate.net Future efforts will aim to exploit this adaptability to design materials with specific functionalities, such as gas storage, catalysis, or chemical sensing. The ability to control the spatial arrangement and electronic environment within these frameworks through strategic ligand design is a key objective.
The thermosalient properties of 4-ABN crystals, which exhibit reversible jumping and phase changes in response to temperature, also present an exciting area for future material design. researchgate.net Deeper investigation into the structural dynamics of these phase transitions could enable the rational design of molecular actuators and sensors based on 4-ABN derivatives.
| Research Focus Area | Potential Application | Key Objective |
| Functionalized Polymers | Organic Electronics (OLEDs, semiconductors) | Fine-tuning of electronic and optical properties. vulcanchem.com |
| Coordination Polymers/MOFs | Gas Storage, Catalysis, Sensing | Design of materials with tailored porosity and functionality. researchgate.net |
| Liquid Crystals | Display Technologies | Development of new LC materials with enhanced performance. symbchem.com |
| Thermosalient Crystals | Molecular Actuators, Sensors | Understanding and controlling mechanical responses to heat. researchgate.net |
Discovery of Novel Therapeutic Agents with Enhanced Efficacy
This compound is a well-established and versatile intermediate in the synthesis of pharmaceuticals. solubilityofthings.com It is a crucial building block for several approved drugs, including the anti-HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine and the anticoagulant Dabigatran etexilate. vulcanchem.comresearchgate.netgoogle.com Future research in medicinal chemistry will leverage the 4-ABN scaffold to discover novel therapeutic agents with improved efficacy and new mechanisms of action.
A significant research direction is the continued development of novel NNRTIs. The diarylpyrimidine (DAPY) and diarylpyridine scaffolds, which often incorporate a this compound moiety, are known for their potent anti-HIV activity. nih.govnih.gov Future work will focus on synthesizing new generations of these derivatives to combat drug-resistant HIV strains. This involves strategic modifications, such as incorporating different substituents on the pyridine (B92270) or pyrimidine (B1678525) ring to enhance binding to the NNRTI binding pocket of the reverse transcriptase enzyme. nih.govchemijournal.com
Beyond antiviral applications, derivatives of this compound are being explored as potential anticancer agents. For example, novel 4-arylaminoquinazoline derivatives have shown inhibitory effects against various tumor cells by targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK). tandfonline.com Future studies will aim to optimize these structures to improve their potency and selectivity, potentially leading to new targeted cancer therapies.
The scaffold is also being used to create compounds with other biological activities, such as antifungal agents based on s-triazine derivatives. mdpi.com The exploration of 4-ABN as a foundational structure for new pharmacophores is a continuing area of interest, with the goal of expanding the therapeutic landscape.
| Therapeutic Area | Target | Example Compound Class | Research Goal |
| Antiviral (HIV) | Reverse Transcriptase | Diarylpyrimidines, Diarylpyridines nih.govnih.gov | Overcoming drug resistance, improving potency. |
| Anticancer | EGFR Tyrosine Kinase | 4-Arylaminoquinazolines tandfonline.com | Enhancing selectivity and efficacy against tumor cells. |
| Antifungal | Not Specified | s-Triazine Derivatives mdpi.com | Discovery of new antifungal agents. |
Exploration of Emerging Green Chemistry Pathways for Sustainable Production
With increasing global emphasis on environmental sustainability, a key future direction for this compound chemistry is the development of green and efficient manufacturing processes. github.commarketreportanalytics.com Traditional synthesis routes can involve harsh reagents, such as highly toxic cyanides or ecologically unfavorable dehydrating agents, and generate significant waste. google.compatsnap.com
Future research will focus on innovative synthetic methods that align with the principles of green chemistry. Microwave-assisted synthesis has emerged as a promising technique for preparing 4-ABN derivatives. These methods are often solvent-free, proceed rapidly, and result in high yields, representing a significant improvement over conventional heating. preprints.orgresearchgate.net For example, the one-pot, solvent-free, microwave-assisted synthesis of 2-substituted 4-aminoquinazolines from 2-aminobenzonitrile (B23959) demonstrates a clean and efficient protocol. researchgate.net Further exploration of microwave chemistry for the direct synthesis of 4-ABN and its key intermediates is anticipated.
Mechanochemistry, which involves reactions conducted by grinding solids together in the absence of a solvent, is another area of active research. researchgate.net This approach minimizes waste and energy consumption. Developing a robust mechanochemical process for the large-scale production of 4-ABN would be a significant advancement in sustainable chemical manufacturing.
Additionally, research into biocatalytic approaches could offer highly selective and environmentally benign pathways for producing 4-ABN and its derivatives. vulcanchem.com The goal across all these emerging pathways is to enhance efficiency, reduce waste, and eliminate the use of hazardous substances, making the production of this vital chemical intermediate more sustainable. github.com
| Green Chemistry Approach | Key Advantages | Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, often solvent-free. researchgate.net | Development of one-pot reactions for 4-ABN derivatives. |
| Mechanochemical Synthesis | Solvent-free, reduced energy consumption. researchgate.net | Scalable production of 4-ABN from solid-state reactants. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. vulcanchem.com | Engineering enzymes for stereoselective modifications. |
| Improved Catalysis | Eliminating hazardous reagents. google.com | Replacing toxic catalysts with safer, more efficient alternatives. |
Deeper Mechanistic Understanding of Photophysical Phenomena and Excited State Dynamics
This compound and its N-alkylated derivatives, particularly 4-(dimethylamino)benzonitrile (B74231) (DMABN), are cornerstone molecules for studying the fundamental processes of intramolecular charge transfer (ICT) upon photoexcitation. acs.orgrsc.org Despite decades of research, a complete and universally accepted model of their photophysical behavior remains elusive, making this a vibrant area for future investigation.
A central point of debate is the exact nature and geometry of the excited state responsible for the anomalous fluorescence observed in polar solvents. acs.orgmdpi.com Several models have been proposed, including the Twisted Intramolecular Charge Transfer (TICT) model, the Planar Intramolecular Charge Transfer (PICT) model, and models involving rehybridization (RICT). acs.orgdiva-portal.org Future research will employ a combination of advanced spectroscopic techniques—such as femtosecond time-resolved spectroscopy—and high-level quantum chemical calculations to definitively map the potential energy surfaces of the excited states. acs.orgnih.govacs.org The goal is to clarify the sequence of events following photoexcitation, including the roles of conical intersections that facilitate ultrafast radiationless decay from charge-transfer states back to locally excited (LE) states. acs.org
Studies have shown that the photophysical measurements of compounds like DMABN can be complicated by the formation of photoproducts, which can lead to misinterpretation of kinetic and spectral data. researchgate.netnih.gov Future investigations must account for this photodegradation to ensure the validity of the kinetic analysis.
Furthermore, the influence of the molecular environment, such as solvent polarity, on the excited state dynamics needs to be more precisely quantified. acs.org Understanding how specific solute-solvent interactions stabilize or destabilize different excited state geometries is crucial for a complete picture. This deeper mechanistic insight will not only solve a long-standing puzzle in photochemistry but also guide the design of new fluorescent probes and materials with tailored photophysical responses.
| Research Question | Competing Models/Concepts | Methodology |
| What is the structure of the charge-transfer (CT) state? | Twisted (TICT), Planar (PICT), Rehybridized (RICT) acs.orgmdpi.com | Advanced time-resolved spectroscopy, high-level quantum chemistry. nih.govacs.org |
| What is the detailed mechanism of ICT? | Role of Locally Excited (LE) states, conical intersections, πσ* states. rsc.orgacs.org | Nonadiabatic molecular dynamics simulations, ultrafast spectroscopy. diva-portal.orgnih.gov |
| How does the solvent influence the process? | Stabilization of polar CT states. acs.org | Solvatochromism studies, QM/MM simulations. diva-portal.org |
| What is the impact of photodegradation? | Formation of fluorescent photoproducts. researchgate.netnih.gov | Careful kinetic analysis and identification of byproducts. researchgate.net |
Q & A
Q. What validation steps ensure reproducibility in DFT-based predictions for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
